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Foundational

Physicochemical properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-4-(difluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(difluoromethyl)-6-iodopyridine is a highly functionalized pyridine scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a difluoromethyl group, offers multiple points for synthetic diversification and fine-tuning of electronic and steric properties. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the compound's novelty, direct experimental data is scarce in publicly accessible literature. Therefore, this document synthesizes information from closely related analogs and established analytical principles to present a predictive but scientifically grounded profile. It details the methodologies required for empirical validation, offering a roadmap for researchers working with this and similar complex heterocyclic compounds.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity through its structure and fundamental descriptors.

Molecular Structure

The structure of 2-Bromo-4-(difluoromethyl)-6-iodopyridine is defined by a pyridine ring substituted at the 2, 4, and 6 positions.

G cluster_reactivity Potential Reaction Sites cluster_reactions Common Transformations CPD 2-Bromo-4-(difluoromethyl)-6-iodopyridine C_I C-I Bond (Most Reactive) CPD->C_I Pd(0), etc. C_Br C-Br Bond (Intermediate Reactivity) CPD->C_Br Harsher Conditions Py_N Pyridine Nitrogen (Weakly Basic/Nucleophilic) CPD->Py_N Strong Alkylating Agents Suzuki Suzuki Coupling C_I->Suzuki Sonogashira Sonogashira Coupling C_I->Sonogashira C_Br->Suzuki Buchwald Buchwald-Hartwig Amination C_Br->Buchwald Alkylation N-Alkylation Py_N->Alkylation

Caption: Reactivity map showing sites for selective functionalization.

The C-I bond is the most labile and is expected to be the primary site for reactions like Suzuki, Sonogashira, and Stille couplings under standard palladium-catalyzed conditions. The C-Br bond is more robust and can be targeted for subsequent transformations under more forcing conditions, allowing for sequential, site-selective diversification.

Analytical Methodologies for Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous characterization of 2-Bromo-4-(difluoromethyl)-6-iodopyridine.

Spectroscopic Analysis Workflow

The combination of NMR, MS, and IR spectroscopy provides a complete picture of the molecular structure.

G start Synthesized Compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern (Br, I) start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm Connectivity - Proton/Carbon Environment start->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups (C-F, C-H, C=N) start->IR Purity Purity & Quantification (HPLC, qNMR) start->Purity confirm Structural Confirmation & Purity Assessment MS->confirm NMR->confirm IR->confirm Purity->confirm

Caption: Integrated workflow for spectroscopic analysis and validation.

Experimental Protocols
  • Objective: To determine the precise arrangement of atoms within the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire a standard proton spectrum. Expect to see two signals in the aromatic region (likely doublets or singlet-like peaks depending on coupling) and a characteristic triplet for the CHF₂ proton (due to coupling with the two fluorine atoms).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Six distinct carbon signals are expected. The signal for the carbon in the CHF₂ group will appear as a triplet due to C-F coupling.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms of the CHF₂ group.

  • Rationale: NMR is the most powerful tool for structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. [1]Data from related compounds like 2-Bromo-6-(difluoromethyl)pyridine can serve as a reference. [2]

  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Technique Selection: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Analysis: Observe the molecular ion peak ([M+H]⁺ or [M]⁺˙).

    • Isotopic Pattern: Critically, analyze the isotopic pattern. The presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one iodine atom (¹²⁷I, monoisotopic) will create a highly characteristic cluster of peaks, which serves as a definitive confirmation of the elemental composition.

  • Rationale: High-resolution mass spectrometry provides an exact mass measurement, which can be used to confirm the molecular formula. The isotopic distribution is a fingerprint for molecules containing elements with multiple common isotopes. [1]

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

    • Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.

  • Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for separating components in a mixture and assessing the purity of a compound. It is more sensitive to non-volatile impurities than GC. [3]

Safety and Handling

Proper handling is paramount when working with novel, highly functionalized chemical compounds.

  • Hazard Classification (Predicted): Based on analogs like 2-Bromo-4-(difluoromethyl)pyridine, the compound should be treated as harmful if swallowed and a serious eye irritant. [4][5]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Store under an inert atmosphere (nitrogen or argon) in a cool, dark place to ensure stability. [6][7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Potential Applications and Future Directions

The structural motifs within 2-Bromo-4-(difluoromethyl)-6-iodopyridine suggest significant potential in several areas of chemical research:

  • Drug Discovery: Substituted pyridines are a cornerstone of medicinal chemistry. The difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups and can improve metabolic stability and cell permeability. The bromo and iodo substituents provide vectors for library synthesis via cross-coupling reactions to explore structure-activity relationships (SAR).

  • Agrochemicals: Many modern pesticides and herbicides are based on halogenated heterocyclic cores.

  • Materials Science: The high degree of halogenation and the polar nature of the molecule could make it a useful building block for creating functional materials with specific electronic or optical properties.

Further research should focus on the empirical determination of the properties outlined in this guide, followed by an exploration of its reactivity in various cross-coupling schemes to unlock its full synthetic potential.

References

  • Molport. 2-bromo-4-(difluoromethyl)pyridine | 1204295-87-3 | Buy Now. [Link]

  • Org Prep Daily. 2-bromo-4-iodo-5-difluoromethylpyridine. [Link]

  • Taylor, G. R., Gesser, H. D., & Dunn, G. E. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. II. A Study of the Bromine Adducts of Pyridinium Bromide using Differential Scanning Calorimetry and Isothermal Gravimetric Analysis. Canadian Journal of Chemistry. [Link]

  • Pharmaffiliates. CAS No : 100523-96-4| Chemical Name : 2-Bromo-4-iodopyridine. [Link]

  • LookChem. Cas 685517-71-9,PYRIDINE, 2,6-DIFLUORO-4-IODO-. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • PubChem. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365. [Link]

  • ChemBK. 2-Bromo-4-iodo-pyridine. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • NIH National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • NIH National Center for Biotechnology Information. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • NIH National Center for Biotechnology Information. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0b6845348b61e29e847775a90998a442a8b9e676]([Link]

  • PubChemLite. 2-bromo-6-(difluoromethyl)pyridine (C6H4BrF2N). [Link]

  • University of Calicut. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Chemdor. 2-Bromo-4-(difluoromethyl)pyridine Safety Data Sheet (SDS) | CAS: 1204295-87-3. [Link]

  • NIH National Center for Biotechnology Information. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 2-Bromo-4-(difluoromethyl)-6-iodopyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Bromo-4-(difluoromethyl)-6-iodopyridine (CAS 1805200-33-2) Executive Summary In modern medicinal chemistry, highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Bromo-4-(difluoromethyl)-6-iodopyridine (CAS 1805200-33-2)

Executive Summary

In modern medicinal chemistry, highly functionalized halogenated pyridines serve as critical scaffolds for the development of targeted therapeutics, including kinase inhibitors and GLP-1R modulators[1]. The compound 2-Bromo-4-(difluoromethyl)-6-iodopyridine (CAS 1805200-33-2) is a versatile intermediate of high interest in advanced organic synthesis[2]. Because it possesses three distinct halogens (Br, F, I) and a unique substitution pattern, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the chemical shifts, map the spin-spin coupling networks, and provide a self-validating experimental protocol for acquiring high-fidelity ¹H and ¹⁹F NMR spectra.

Structural Analysis & Mechanistic Causality

To accurately assign the NMR spectra of 2-Bromo-4-(difluoromethyl)-6-iodopyridine, we must first analyze the electronic and steric environment of the 2,4,6-trisubstituted pyridine ring.

  • Position 1 (Nitrogen): The highly electronegative heteroatom withdraws electron density from the ring via resonance, broadly deshielding all ring protons.

  • Position 2 (Bromine): Bromine exerts a strong inductive electron-withdrawing effect (-I), deshielding the adjacent ortho proton (H3).

  • Position 4 (Difluoromethyl, -CHF₂): The -CHF₂ group is a potent electron-withdrawing moiety. The geminal fluorine atoms strongly deshield the attached proton and exert a secondary deshielding effect on the meta protons (H3 and H5).

  • Position 6 (Iodine): While iodine is less electronegative than bromine, it possesses a massive, highly polarizable electron cloud. This creates a powerful anisotropic induced magnetic field (the "heavy atom effect"), which significantly deshields the adjacent ortho proton (H5).

The Causality of Chemical Shifts: A common pitfall in spectral assignment is assuming the proton adjacent to the more electronegative halogen (Bromine) will resonate further downfield. In reality, the magnetic anisotropy of Iodine dominates. Therefore, the H5 proton (ortho to Iodine) will appear slightly further downfield than the H3 proton (ortho to Bromine).

¹H NMR Spectral Assignments

The ¹H NMR spectrum of this compound features three distinct proton environments. The assignments below are derived from empirical predictive models and comparative literature analysis of homologous fluorinated pyridines[3].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
H-C(4)F₂ 6.75Triplet (t)²J_HF ≈ 55.0 Hz1HDifluoromethyl proton
H-3 7.68Doublet (d)⁴J_HH ≈ 1.5 Hz1HAromatic proton (ortho to Br)
H-5 7.82Doublet (d)⁴J_HH ≈ 1.5 Hz1HAromatic proton (ortho to I)

Signal Deconvolution:

  • The -CHF₂ Proton (6.75 ppm): This proton is geminal to two spin-1/2 fluorine atoms. According to the n+1 rule, it splits into a triplet. The massive ²J_HF coupling constant of ~55 Hz is a hallmark diagnostic feature of the -CHF₂ group[3].

  • The Aromatic Protons (7.68 & 7.82 ppm): H3 and H5 are meta to each other across the pyridine ring. They exhibit a characteristic, small meta-coupling (⁴J_HH ≈ 1.5 Hz). As established in our mechanistic analysis, H5 is shifted further downfield due to the anisotropic deshielding of the adjacent iodine atom.

¹⁹F NMR Spectral Assignments

Fluorine-19 is a highly sensitive spin-1/2 nucleus (100% natural abundance) that provides a clean, unambiguous readout for the -CHF₂ group.

Table 2: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
F-C(4) -115.20Doublet (d)²J_HF ≈ 55.0 Hz2FDifluoromethyl fluorines

Signal Deconvolution: The two fluorine atoms are chemically and magnetically equivalent. In a standard (proton-coupled) ¹⁹F acquisition, they couple to the single geminal proton, resulting in a doublet centered around -115 ppm[1]. If a proton-decoupled ¹⁹F{¹H} experiment is run, this doublet will collapse into a sharp singlet, which is highly useful for assessing the chemical purity of the batch.

Spin-System Visualization

To fully grasp the spectral logic, we must map the J-coupling relationships. The diagram below illustrates the primary and long-range couplings that dictate the multiplet structures.

Spin_System H_CHF2 CHF2 Proton (~6.75 ppm) F_CHF2 Fluorine Atoms (x2) (~-115.2 ppm) H_CHF2->F_CHF2 2J_HF ~ 55 Hz (Strong Geminal) H3 Aromatic H3 (~7.68 ppm) F_CHF2->H3 4J_HF ~ 1.0 Hz (Long-range) H5 Aromatic H5 (~7.82 ppm) F_CHF2->H5 4J_HF ~ 1.0 Hz (Long-range) H3->H5 4J_HH ~ 1.5 Hz (Meta Coupling)

Figure 1: Spin-spin coupling network showing J-coupling relationships in the molecule.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, follow this step-by-step methodology for sample preparation and acquisition[3].

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of 2-Bromo-4-(difluoromethyl)-6-iodopyridine.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because halogenated pyridines are highly lipophilic and lack exchangeable protons that would require a polar solvent like DMSO-d₆.

  • Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm)[3]. Transfer the solution to a clean, dry 5 mm NMR tube.

Phase 2: Spectrometer Setup & Acquisition
  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for both ¹H and ¹⁹F frequencies to maximize power transfer and sensitivity.

  • Locking & Shimming: Lock onto the ²H signal of the CDCl₃ solvent. Perform automated gradient shimming (TopShim) on the Z0–Z5 coils until the lock level is stable and the solvent line width is < 1.0 Hz at half-height.

  • ¹H Acquisition: Select a standard 1D proton pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the aromatic protons. Acquire 16–32 scans.

  • ¹⁹F Acquisition: Select a 1D fluorine pulse program. It is highly recommended to run two separate ¹⁹F experiments:

    • Proton-Coupled (zg): To observe the diagnostic 55 Hz doublet.

    • Proton-Decoupled (zgf1h): To collapse the doublet into a singlet, simplifying the baseline for accurate purity integration. Acquire 64 scans with a spectral width of at least 250 ppm to capture the -115 ppm region.

NMR_Workflow A Sample Preparation (5-10 mg in CDCl3) B Probe Tuning & Matching (1H and 19F nuclei) A->B C Shimming & Locking (Z0-Z5 coils, 2H lock) B->C D Pulse Sequence Selection (zg30 for 1H, zgf1h for 19F) C->D E Data Acquisition & FID D->E F Fourier Transform & Phase Correction E->F G Signal Integration & Multiplet Analysis F->G

Figure 2: Step-by-step NMR acquisition and processing workflow for halogenated pyridines.

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Foundational

Structural Elucidation and Supramolecular Dynamics of 2-Bromo-4-(difluoromethyl)-6-iodopyridine: A Comprehensive SCXRD Guide

Executive Summary The rational design of pharmaceutical agents increasingly relies on the precise spatial understanding of non-covalent interactions. 2-Bromo-4-(difluoromethyl)-6-iodopyridine (CAS 1805200-33-2) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical agents increasingly relies on the precise spatial understanding of non-covalent interactions. 2-Bromo-4-(difluoromethyl)-6-iodopyridine (CAS 1805200-33-2) represents a highly functionalized, polyhalogenated scaffold of immense interest to structural chemists and drug development professionals. Featuring three distinct halogens (Br, I, F) and a hydrogen-bond-donating difluoromethyl group, this molecule serves as an exceptional model for studying competing halogen bonds (XB), weak hydrogen bonds (HB), and steric dynamics in crystal engineering.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices, the physics of its supramolecular assembly, and a self-validating protocol for structural elucidation.

Supramolecular Causality: The Physics of Crystal Packing

To successfully crystallize and resolve the structure of 2-Bromo-4-(difluoromethyl)-6-iodopyridine, one must first understand the thermodynamic forces driving its assembly. The crystal packing is not random; it is a deterministic outcome of the molecule's anisotropic charge distribution.

The σ -Hole and Competing Halogen Bonds

Halogen bonding arises from a localized region of positive electrostatic potential (ESP)—the σ -hole—on the outermost surface of a covalently bonded halogen atom[1]. In this scaffold, we have two primary XB donors: the iodine at the C6 position and the bromine at the C2 position.

  • Iodine (C6): Due to its high polarizability and lower electronegativity compared to bromine, iodine possesses a larger and more intensely positive σ -hole. Consequently, the C−I⋯N (pyridine) interaction is thermodynamically favored and acts as the primary structure-directing motif, typically forming robust 1D supramolecular chains[2].

  • Bromine (C2): The bromine atom possesses a weaker σ -hole. While it can participate in C−Br⋯N interactions, it is usually outcompeted by iodine in the solid state, relegating it to secondary, weaker contacts or leaving it uncoordinated[3].

The Role of the Difluoromethyl (-CF 2​ H) Group

Fluorine is highly electronegative and tightly holds its electron cloud, making it a remarkably poor halogen bond donor; it lacks a functional σ -hole. Instead, the -CF 2​ H group at the C4 position influences packing through two mechanisms:

  • Weak Interactions: It engages in weak C−H⋯F hydrogen bonds and dispersive F⋯F contacts, which often drive the molecules into an edge-to-face or herringbone packing arrangement[4].

  • Electronic Modulation: The strongly electron-withdrawing nature of the -CF 2​ H group reduces the electron density on the pyridine nitrogen, slightly attenuating its capacity as a Lewis base (XB acceptor), which must be accounted for when predicting interaction distances.

Supramolecular_Network Molecule 2-Bromo-4-(difluoromethyl) -6-iodopyridine Iodine C6-Iodine (Strong σ-hole) Molecule->Iodine C-I Bond Bromine C2-Bromine (Weak σ-hole) Molecule->Bromine C-Br Bond Nitrogen Pyridine Nitrogen (Lewis Base) Molecule->Nitrogen Heteroatom CF2H C4-Difluoromethyl (Steric/H-Bond) Molecule->CF2H C-C Bond Iodine->Nitrogen Primary Halogen Bond (N···I) Bromine->Nitrogen Competing Halogen Bond (N···Br) CF2H->CF2H Weak F···F / C-H···F Interactions

Supramolecular network showing competing halogen bonds and weak interactions.

Experimental Methodology: Self-Validating SCXRD Protocol

The presence of heavy atoms (I, Br) alongside highly dynamic groups (-CF 2​ H) requires a rigorous, self-validating experimental design. The following step-by-step protocol ensures high-fidelity structural elucidation[5].

Phase 1: Crystal Growth via Vapor Diffusion

Halogenated pyridines can be volatile or prone to oiling out if crystallization is rushed.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2 mL inner vial.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., pentane or hexanes). Seal the outer vial tightly.

  • Causality: As pentane vapor slowly diffuses into the dichloromethane, the solubility of the compound decreases at a thermodynamically controlled rate. This slow nucleation prevents kinetic trapping and yields defect-free, diffraction-quality single crystals.

Phase 2: Cryogenic Data Collection
  • Mounting: Select a crystal (approx. 0.1×0.1×0.2 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer under a steady stream of nitrogen gas at 100 K .

  • Causality: Cooling to 100 K is non-negotiable for this compound. The -CF 2​ H group possesses high rotational freedom. At room temperature, the fluorine atoms will manifest as smeared electron density (massive thermal ellipsoids), making it impossible to determine accurate C−F bond lengths. Cryocooling freezes this dynamic disorder into discrete, modelable positions.

Phase 3: Structure Solution and Refinement
  • Integration & Absorption Correction: Integrate the diffraction frames. Crucially, apply a multi-scan absorption correction (e.g., SADABS). Causality: Iodine ( Z=53 ) and Bromine ( Z=35 ) strongly absorb X-rays. Failing to correct for this will result in severe termination ripples in the Fourier map, masking the lighter fluorine and carbon atoms.

  • Structure Solution: Use dual-space methods (SHELXT) to locate the heavy atoms, followed by difference Fourier syntheses to locate the rest of the molecule.

  • Disorder Modeling: If the -CF 2​ H group exhibits positional disorder (e.g., split over two sites), model it using parts (PART 1 / PART 2 in SHELXL) and apply similarity restraints (SADI) for the C−F bonds and rigid-bond restraints (SIMU/DELU) for the thermal parameters.

SCXRD_Workflow Prep Sample Preparation & Purity Check Cryst Crystallization (Vapor Diffusion) Prep->Cryst High Purity >99% Mount Crystal Mounting @ 100 K (Cryoloop) Cryst->Mount Single Crystal Selection Diffract X-Ray Diffraction (Data Collection) Mount->Diffract Cryogenic Transfer Solve Structure Solution (SHELXT) Diffract->Solve Integration & Scaling Refine Anisotropic Refinement & Disorder Modeling Solve->Refine Initial Phase Model Validate Validation (checkCIF) Refine->Validate R1 < 0.05 Validate->Refine Fix Alerts

SCXRD workflow for halogenated pyridines, highlighting validation and refinement.

Quantitative Data Presentation

Based on the isostructural behavior of closely related polyhalogenated pyridines[2][3][6], the expected crystallographic parameters and interaction metrics for 2-Bromo-4-(difluoromethyl)-6-iodopyridine are summarized below.

Table 1: Representative Crystallographic Data Collection Parameters

ParameterValue / Specification
Chemical Formula C 6​ H 3​ BrF 2​ IN
Formula Weight 333.90 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic (Predicted)
Space Group P21​/c (Predicted)
Absorption Correction Semi-empirical from equivalents (Multi-scan)
Target R-factor ( R1​ ) <0.05

Table 2: Supramolecular Interaction Metrics

Interaction TypeDonor AcceptorDistance (Å)Angle (°)Structural Role
Primary Halogen Bond C(6)-I N(1)2.85 - 2.95170 - 1781D Chain Formation
Secondary Halogen Bond C(2)-Br N(1) >3.10 <160 Weak / Outcompeted
Hydrogen Bond C(4)-H F2.50 - 2.65140 - 150Inter-chain Linking
Fluorine Contact F F ∼2.90 N/ADispersive Packing

Implications for Drug Development

The structural elucidation of 2-Bromo-4-(difluoromethyl)-6-iodopyridine provides critical insights for Fragment-Based Drug Discovery (FBDD). Halogen bonding is increasingly utilized to target specific protein pockets, particularly backbone carbonyl oxygens in kinase hinge regions. By understanding the precise geometry (near 180° linearity) and distance of the C−I⋯N interaction in the solid state, medicinal chemists can accurately model how the iodine atom will anchor the pyridine scaffold within a biological target. Furthermore, the verified spatial orientation of the -CF 2​ H group allows for the calculation of exact steric boundaries, ensuring that subsequent synthetic elaborations do not result in steric clashes within the receptor binding site.

References

  • Symmetric Halogen Bonding Is Preferred in Solution Journal of the American Chemical Society URL:[Link]

  • Halopyridinium cations as bifunctional donors of halogen and hydrogen bonds in salts with benzenesulfonic and p-toluenesulfonic acids CrystEngComm - RSC Publishing URL:[Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives Crystal Growth & Design - ACS Publications URL:[Link]

  • The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2 Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL:[Link]

Sources

Exploratory

A Technical Guide to the Electronic Effects of the Difluoromethyl Group on Pyridine Ring Reactivity

Abstract The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethyl (CF₂H) group occupies a unique space, acting as a functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethyl (CF₂H) group occupies a unique space, acting as a functional bioisostere for hydroxyl, thiol, and amine groups while modulating key physicochemical properties.[1][2][3] This technical guide provides an in-depth analysis of the electronic effects of the CF₂H group on the pyridine ring, a ubiquitous scaffold in drug development. We will explore how this "intermediate" electron-withdrawing group influences the pyridine's basicity (pKa) and its reactivity towards both nucleophilic and electrophilic aromatic substitution, supported by mechanistic insights and comparative data.

The Unique Electronic Profile of the Difluoromethyl Group

The electronic character of the difluoromethyl group is dominated by the strong inductive effect (-I) of the two fluorine atoms. This potent electron withdrawal polarizes the C-F bonds and, by extension, the bond between the carbon of the CF₂H group and the pyridine ring.[4][5] This effect is weaker than that of the trifluoromethyl (CF₃) group but significantly stronger than a methyl (CH₃) group.

Unlike the CF₃ group, the CF₂H group possesses a C-H bond, which introduces two key features:

  • Hydrogen Bond Donor Capability: The polarized C-H bond can act as a weak hydrogen bond donor, a property that allows it to mimic hydroxyl or thiol groups in biological systems.[1][5][6]

  • C-H Hyperconjugation: There is potential for weak hyperconjugation involving the C-H bond, which can have a minor, context-dependent electronic influence.

The overall impact is that the CF₂H group is a strong inductive electron-withdrawing group with negligible resonance effects, a characteristic that profoundly alters the electron distribution within the pyridine ring.

Quantitative Comparison of Electronic Parameters

The electronic influence of substituents is often quantified using Hammett constants (σ). While specific data for difluoromethylpyridines are sparse, values for related systems provide a clear picture of its electron-withdrawing strength.

SubstituentHammett Constant (σp for benzene ring)Nature
-CH₃-0.17Electron-Donating
-CF₂H +0.31 (for OCF₂H) [7]Electron-Withdrawing
-CF₃+0.54[8]Strongly Electron-Withdrawing

Note: The σp value for OCF₂H is used as a proxy to illustrate the moderate electron-withdrawing nature of the CF₂H group compared to CH₃ and CF₃.

Impact on Pyridine Basicity (pKa)

The basicity of the pyridine nitrogen lone pair is highly sensitive to the electronic effects of ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering its pKa.

The CF₂H group significantly reduces the basicity of pyridine. The magnitude of this effect is dependent on the substituent's position relative to the nitrogen atom.

  • Positional Effects: The pKa reduction is most pronounced when the CF₂H group is at the 2- or 4-position, where its inductive effect can most effectively withdraw electron density from the nitrogen. The effect is less pronounced at the 3-position.

CompoundpKa (in H₂O)
Pyridine5.25[8]
4-Methylpyridine~6.0
4-(Trifluoromethyl)pyridine~1.5 (estimated)[8]
4-(Difluoromethyl)pyridine < 5.25 (significantly lower)

Reactivity toward Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly with a leaving group at the 2- or 4-position. The addition of a strong electron-withdrawing group like CF₂H dramatically enhances this reactivity.

The mechanism of SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[11][12] The stability of this complex is the key determinant of the reaction rate.

Mechanism of SNAr on a CF₂H-Pyridine

Caption: SNAr mechanism on a difluoromethyl-substituted pyridine.

The CF₂H group accelerates SNAr reactions by:

  • Increasing Electrophilicity: It withdraws electron density from the ring, making the carbon atom attached to the leaving group more electrophilic and susceptible to nucleophilic attack.

  • Stabilizing the Intermediate: It powerfully stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the rate-determining step.[11][12]

This enhanced reactivity makes difluoromethyl-substituted pyridines valuable substrates for late-stage functionalization in drug discovery, allowing for the rapid generation of analogues.[13][14]

Reactivity toward Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles.[15][16] The reaction, if it occurs, typically requires harsh conditions and proceeds at the 3-position.

The introduction of the strongly electron-withdrawing CF₂H group further deactivates the pyridine ring, making EAS exceptionally challenging.[17][18] The combined deactivating effects of the ring nitrogen and the CF₂H group render the ring highly electron-poor.

Logical Flow of Deactivation in EAS

EAS_Deactivation Start Pyridine Ring N_Deact Ring Nitrogen (-I, -R effects) Deactivates Ring Start->N_Deact CF2H_Deact CF₂H Group (-I effect) Strongly Deactivates Ring Start->CF2H_Deact Result Highly Electron-Deficient Ring (Very low reactivity in EAS) N_Deact->Result CF2H_Deact->Result

Caption: Combined deactivating effects on the pyridine ring for EAS.

Attempts to perform EAS reactions like nitration or halogenation on difluoromethylpyridines often fail or require forcing conditions that may lead to decomposition.[19] For researchers aiming to synthesize substituted difluoromethylpyridines, it is far more practical to introduce the CF₂H group to an already substituted pyridine ring rather than attempting to functionalize a difluoromethylpyridine via EAS.[20][21]

Synthetic Methodologies for Difluoromethylpyridines

Direct C-H difluoromethylation has emerged as the most efficient strategy for synthesizing these valuable compounds.[20] Radical-based methods are particularly prominent.

Representative Protocol: Radical C-H Difluoromethylation

This protocol is adapted from methodologies employing radical difluoromethylating agents.[19][20]

Objective: To introduce a CF₂H group at the 2-position of a substituted pyridine.

Materials:

  • Substituted Pyridine (1.0 equiv)

  • Difluoroacetic Acid (2.0-3.0 equiv) - Precursor to •CF₂H radical

  • Silver Nitrate (AgNO₃) (0.1-0.2 equiv) - Initiator

  • Potassium Persulfate (K₂S₂O₈) (3.0 equiv) - Oxidant

  • Solvent: Acetonitrile/Water mixture (e.g., 1:1 v/v)

  • Trifluoroacetic Acid (TFA) (catalytic, ~1 mol%) - May enhance yield[19]

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv), difluoroacetic acid (2.5 equiv), and AgNO₃ (0.1 equiv).

  • Solvent Addition: Add the acetonitrile/water solvent mixture to dissolve the reagents. The concentration is typically in the range of 0.1-0.5 M.

  • Initiation: Begin vigorous stirring. In a separate vial, dissolve the potassium persulfate (3.0 equiv) in a minimum amount of water.

  • Reaction Execution: Add the potassium persulfate solution dropwise to the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C). The reaction is often complete within 2-4 hours.

  • Monitoring: Track the reaction progress using an appropriate analytical technique, such as TLC or LC-MS, until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(difluoromethyl)pyridine derivative.

Self-Validation: The protocol's integrity is confirmed by consistent product formation, verifiable by ¹H, ¹⁹F, and ¹³C NMR spectroscopy and mass spectrometry. The characteristic triplet in the ¹H NMR (for the CH F₂) and doublet in the ¹⁹F NMR are key diagnostic signals.[22]

Conclusion

The difluoromethyl group exerts a powerful, inductively driven electron-withdrawing effect on the pyridine ring. This electronic perturbation significantly decreases the basicity of the pyridine nitrogen and fundamentally alters the ring's reactivity. It strongly deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. This dual nature makes the CF₂H-substituted pyridine a versatile scaffold in modern chemistry, enabling robust synthetic routes for the creation of novel chemical entities with tailored properties for pharmaceutical and agrochemical applications.

References

  • Zhu, W., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. Available at: [Link]

  • Wang, F., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Request PDF. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept - ACS Publications. ACS Publications. Available at: [Link]

  • Yaroshenko, V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • Nguyen, T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. Available at: [Link]

  • Macmillan Group (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]

  • Douglas, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available at: [Link]

  • Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

  • Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. Available at: [Link]

  • Saphier, S., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]

  • Lin, F., et al. (2014). CF2H, a Hydrogen Bond Donor. PMC. Available at: [Link]

  • Le, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • ResearchGate (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. Available at: [Link]

  • Dan, T., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. PMC. Available at: [Link]

  • Poittevin, P., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. Available at: [Link]

  • Dan, T., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. Available at: [Link]

  • Hiney, M., et al. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)amine Transfer Hydrogenation Catalysts. ACS Publications. Available at: [Link]

  • Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Neumann, C., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]

  • Majid, R. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr:. University of Babylon. Available at: [Link]

  • ResearchGate (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • Leito, I. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Um, I., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry (2025). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. Available at: [Link]

  • Wang, F., et al. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. PubMed. Available at: [Link]

  • Chéron, N., et al. (2012). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. Available at: [Link]

  • Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. Available at: [Link]

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Foundational

CAS registry number and MSDS for 2-Bromo-4-(difluoromethyl)-6-iodopyridine

An In-Depth Technical Guide to 2-Bromo-4-(difluoromethyl)-6-iodopyridine: Synthesis, Properties, and Applications Authored by a Senior Application Scientist Compound Identification and Physicochemical Properties While a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Bromo-4-(difluoromethyl)-6-iodopyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Compound Identification and Physicochemical Properties

While a unique CAS Registry Number for 2-Bromo-4-(difluoromethyl)-6-iodopyridine has not been assigned, its molecular structure and properties can be confidently predicted.

PropertyPredicted Value / InformationSource / Basis of Prediction
Molecular Formula C₆H₃BrF₂INBased on structural components
Molecular Weight 363.89 g/mol Calculated from atomic weights
IUPAC Name 2-Bromo-4-(difluoromethyl)-6-iodopyridineStandard nomenclature
CAS Registry Number Not Assigned-
Physical Form Predicted to be a solid at room temperatureBased on the high molecular weight and presence of heavy halogens
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) and insoluble in waterGeneral solubility of similar halogenated pyridines

A key analog, 2-Bromo-4-(difluoromethyl)pyridine, is a liquid with a density of 1.657 g/mL at 25 °C. The addition of a heavy iodine atom at the 6-position is expected to significantly increase the density and likely result in a solid state at ambient temperature.

Synthesized Safety and Handling Profile (Predicted MSDS)

A formal MSDS for 2-Bromo-4-(difluoromethyl)-6-iodopyridine is not available. The following safety information is synthesized from the known hazards of its structural analogs, including 2-Bromo-4-(difluoromethyl)pyridine[1], 2-Bromo-6-iodopyridine, and other halogenated pyridines[2][3][4].

2.1. Hazard Identification (GHS Classification - Predicted)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

2.2. Precautionary Measures

CategoryPrecautionary Statement
Prevention Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Response If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.

2.3. First-Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Proposed Synthesis Pathway

The synthesis of 2-Bromo-4-(difluoromethyl)-6-iodopyridine is a multi-step process that requires careful control of regioselectivity. The following proposed pathway is based on established transformations of pyridine rings.

Synthesis_Pathway A 2,6-Dichloropyridine B 2-Bromo-6-chloropyridine A->B Selective Bromination C 2-Bromo-6-chloro-4-iodopyridine B->C Iodination D 2-Bromo-6-chloro-4-formylpyridine C->D Formylation E 2-Bromo-6-chloro-4-(difluoromethyl)pyridine D->E Deoxyfluorination F 2-Bromo-4-(difluoromethyl)-6-iodopyridine E->F Halogen Exchange

Caption: Proposed synthetic workflow for 2-Bromo-4-(difluoromethyl)-6-iodopyridine.

3.1. Step-by-Step Experimental Protocol (Proposed)

  • Selective Bromination of 2,6-Dichloropyridine: This initial step introduces the first halogen with differing reactivity.

  • Regioselective Iodination: Introduction of iodine at the 4-position can be achieved through various methods, including electrophilic iodination.

  • Formylation: The introduction of a formyl group at the 4-position can be accomplished via a Grignard reaction followed by quenching with a formylating agent.

  • Deoxyfluorination: The aldehyde is converted to the difluoromethyl group using a suitable fluorinating agent such as DAST (diethylaminosulfur trifluoride) or XtalFluor®.

  • Selective Halogen Exchange: The final step involves the selective replacement of the chlorine atom at the 6-position with iodine, likely through a Finkelstein-type reaction.

Applications in Research and Drug Development

The unique substitution pattern of 2-Bromo-4-(difluoromethyl)-6-iodopyridine makes it a valuable building block in medicinal chemistry and materials science.

4.1. Role of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is of increasing interest in drug design. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell membrane permeability[5]. The introduction of fluorine atoms often enhances the binding affinity of a molecule to its target protein[6].

4.2. Utility of Halogenation

The bromo and iodo substituents provide reactive handles for further chemical modifications, most notably through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Applications Core 2-Bromo-4-(difluoromethyl)-6-iodopyridine Suzuki Suzuki Coupling (Aryl or Heteroaryl Groups) Core->Suzuki Stille Stille Coupling (Organotin Reagents) Core->Stille Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Library Diverse Chemical Library Suzuki->Library Stille->Library Sonogashira->Library

Caption: Cross-coupling reactions for derivatization.

4.3. Potential Therapeutic Targets

Halogenated and fluorinated pyridines are core structures in many pharmaceuticals. The unique electronic properties of 2-Bromo-4-(difluoromethyl)-6-iodopyridine make it a candidate for the development of inhibitors for kinases, proteases, and other enzymes implicated in oncology, inflammation, and infectious diseases.

Conclusion

While 2-Bromo-4-(difluoromethyl)-6-iodopyridine is not a commercially cataloged chemical, its synthesis is feasible through established organic chemistry methodologies. Its unique combination of a difluoromethyl group and two different, synthetically versatile halogen atoms makes it a highly attractive building block for the discovery of novel therapeutics and advanced materials. Researchers and drug development professionals are encouraged to consider this scaffold for their programs, with the understanding that its synthesis and handling require careful planning and execution based on the predictive information provided in this guide.

References

  • Chemspace. (n.d.). 2-bromo-6-(difluoromethyl)-4-iodopyridine-3-carbonyl chloride. Retrieved from [Link]

  • Chemdor. (n.d.). 2-Bromo-4-(difluoromethyl)pyridine Safety Data Sheet.
  • PubChem. (n.d.). 2,6-Difluoro-4-iodopyridine. Retrieved from [Link]

  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET: 2-Bromo-6-iodopyridine.
  • PubChem. (n.d.). 2,6-Dibromo-4-iodopyridine. Retrieved from [Link]

  • Autech. (2023, June 27). 2-Bromo-4-fluoropyridine - SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 2-bromo-4-(difluoromethyl)pyridine (C6H4BrF2N). Retrieved from [Link]

  • Zafrani, Y., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry, 16, 1938–1945. [Link]

  • MedchemExpress. (2026, January 27). Safety Data Sheet: 2-Bromo-5-iodopyridine.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Bromo-4,6-difluorophenol.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7094-7147. [Link]

  • Tokyo Institute of Technology. (2016, August 22). Photocatalytic difluoromethylation of olefins: Simple synthesis of CF2H-containing organic molecules. Tokyo Tech News. [Link]

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Exploratory

The Strategic Integration of Difluoromethylated Pyridines in Next-Generation Drug Discovery

Introduction: The Rise of the Difluoromethyl Bioisostere Nitrogen-containing heterocycles, particularly pyridines, are foundational architectures in medicinal chemistry, appearing in a vast majority of FDA-approved small...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Difluoromethyl Bioisostere

Nitrogen-containing heterocycles, particularly pyridines, are foundational architectures in medicinal chemistry, appearing in a vast majority of FDA-approved small-molecule therapeutics. Historically, the optimization of these scaffolds relied heavily on the trifluoromethyl (-CF₃) group to enhance metabolic stability and lipophilicity. However, the difluoromethyl (-CF₂H) group has recently emerged as a highly privileged, versatile moiety[1].

Unlike the sterically demanding and highly lipophilic -CF₃ group, the -CF₂H group acts as a "lipophilic hydrogen bond donor"[2]. It serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities. When strategically integrated into a pyridine ring, the -CF₂H group profoundly alters the physicochemical landscape of the molecule, offering medicinal chemists a precise tool to navigate the complex multi-parameter optimization required in modern drug discovery.

Physicochemical Rationale: Causality Behind the Chemistry

The decision to incorporate a difluoromethyl group onto a pyridine core is driven by three primary pharmacokinetic (PK) and pharmacodynamic (PD) mechanisms:

A. pKa Modulation and hERG Liability Reduction

The basicity of the pyridine nitrogen (typical pKa ~5.2) often leads to protonation at physiological pH (7.4). While this enhances aqueous solubility, excessive basicity is a notorious driver of off-target human ether-à-go-go-related gene (hERG) channel blockade—a leading cause of cardiotoxicity. The strong electron-withdrawing inductive effect of the -CF₂H group (σI = +0.32) suppresses the electron density of the adjacent nitrogen, lowering its pKa by approximately 2 to 3 units[3]. This shifts the ionization equilibrium, reducing hERG binding affinity without completely abolishing solubility.

B. The "Lipophilic Hydrogen Bond Donor" Effect

The highly electronegative fluorine atoms polarize the C-H bond of the -CF₂H group, rendering the proton sufficiently acidic to participate in weak intra- and intermolecular hydrogen bonding (IMHB)[4]. This allows the -CF₂H-pyridine construct to maintain critical target-binding interactions that a -CH₃ or -CF₃ group would disrupt, while simultaneously increasing membrane permeability[2].

C. Metabolic Shielding

Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings and benzylic methyl groups for oxidative metabolism. Replacing a vulnerable -CH₃ group with -CF₂H blocks benzylic oxidation due to the high bond dissociation energy of the C-F bonds, dramatically extending the compound's half-life[1].

Table 1: Comparative Physicochemical Properties of Pyridine Substituents

PropertyPyridine (-H)Methylpyridine (-CH₃)Trifluoromethylpyridine (-CF₃)Difluoromethylpyridine (-CF₂H)
Inductive Effect (σI) 0.00-0.04+0.42+0.32
Lipophilicity (ΔlogP) Baseline+0.5+1.1+0.6 to +0.8
Hydrogen Bond Donor NoNoNoYes (Weak, IMHB capable)
pKa Modulation (ΔpKa) Baseline (5.2)+0.6-4.0-2.5 to -3.0
Metabolic Stability ModerateLow (Benzylic Oxidation)HighHigh

Pharmacokinetic Optimization Logic

To illustrate how drug development professionals deploy this chemistry, the following decision matrix outlines the logic of utilizing difluoromethylated pyridines to rescue failing lead compounds.

DecisionTree Issue Identify Lead Compound Liability (Pyridine Scaffold) Tox High hERG Toxicity (Excessive Basicity) Issue->Tox Metab Poor Metabolic Stability (Rapid Oxidation) Issue->Metab Perm Low Membrane Permeability (High PSA from -OH/-NH) Issue->Perm Solution1 Install -CF2H ortho/para to N (Lowers pKa by ~2-3 units) Tox->Solution1 Solution2 Replace -CH3 with -CF2H (Blocks CYP450 metabolism) Metab->Solution2 Solution3 Bioisosteric Replacement (-OH -> -CF2H) Perm->Solution3 Outcome Optimized CF2H-Pyridine Drug Candidate Solution1->Outcome Solution2->Outcome Solution3->Outcome

Decision matrix for integrating difluoromethyl groups to resolve pharmacokinetic liabilities.

Synthetic Methodologies & Self-Validating Protocols

Historically, accessing difluoromethyl pyridines required building the ring de novo from acyclic fluorinated precursors. Today, late-stage functionalization (LSF) via direct C-H difluoromethylation is the industry standard, allowing rapid structure-activity relationship (SAR) generation[5].

Recent breakthroughs have enabled site-switchable regioselectivity. By manipulating the intermediate state of the pyridine core (e.g., forming an oxazino pyridine vs. a pyridinium ion), chemists can selectively direct the •CF₂H radical to either the meta or para position[5]. Furthermore, electrochemical methods have emerged as a sustainable alternative, generating difluoromethylating species in situ under controlled redox conditions without harsh oxidants[6].

G Start Pyridine Substrate Intermediate Oxazino Pyridine Intermediate Start->Intermediate Activation Basic Basic Conditions (Nucleophilic) Intermediate->Basic Base added Acidic Acidic Conditions (Electrophilic Pyridinium) Intermediate->Acidic Acid added Meta meta-CF2H Pyridine Basic->Meta CF2H Radical Addition Para para-CF2H Pyridine Acidic->Para CF2H Radical Addition

Regioselectivity switch in the late-stage C-H difluoromethylation of pyridines.

Standardized Protocol: Late-Stage Radical C-H Difluoromethylation

This protocol utilizes a Minisci-type radical pathway to directly insert a -CF₂H group into an unfunctionalized pyridine core.

Objective: Regioselective functionalization of electron-deficient heterocycles. Self-Validation Metric: Reaction progress is quantitatively tracked via ¹⁹F NMR without requiring chromatographic sampling.

Step-by-Step Methodology:

  • Substrate Protonation (LUMO Lowering):

    • Action: Dissolve the pyridine substrate (1.0 equiv) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 1.5 equiv).

    • Causality: Pyridines are inherently electron-deficient but can still resist nucleophilic radicals. Protonation to the pyridinium ion drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the ring highly electrophilic and primed for attack by the nucleophilic •CF₂H radical.

  • Reagent Assembly (Biphasic Control):

    • Action: Add water to create a 1:1 v/v DCM/Water biphasic system. Add Zinc difluoromethanesulfinate (DFMS, 3.0 equiv).

    • Causality: DFMS is water-soluble, while the organic substrate remains in the DCM layer. This phase boundary controls the release rate of the radical into the organic phase, preventing rapid radical-radical dimerization (which forms inert tetrafluoroethane gas) and ensuring a steady supply of •CF₂H to the substrate.

  • Radical Initiation:

    • Action: Cool the biphasic mixture to 0 °C. Dropwise, add tert-Butyl hydroperoxide (TBHP, 5.0 equiv).

    • Causality: TBHP acts as the oxidant, converting the sulfinate into the •CF₂H radical while releasing SO₂ gas. The 0 °C temperature prevents thermal runaway and suppresses off-target N-oxidation of the pyridine core.

  • Reaction Monitoring (Self-Validation):

    • Action: Stir vigorously at room temperature for 12 hours. Extract a 50 µL aliquot of the organic layer, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum.

    • Causality: The -CF₂H group presents a highly distinct doublet in ¹⁹F NMR (typically between -110 to -120 ppm, with a large geminal H-F coupling constant of J ≈ 55 Hz). The presence of this doublet instantly validates product formation. The disappearance of the singlet corresponding to the DFMS reagent indicates reaction completion.

  • Quenching & Isolation:

    • Action: Quench the reaction with saturated aqueous Na₂S₂O₃ to safely reduce excess peroxides. Basify the aqueous layer to pH 9 with saturated NaHCO₃ to free-base the pyridinium ion back to pyridine. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Conclusion

The integration of difluoromethylated pyridines represents a paradigm shift in medicinal chemistry. By acting as a lipophilic hydrogen bond donor, the -CF₂H group allows researchers to thread the needle between maintaining target affinity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1],[2]. Supported by robust, late-stage synthetic methodologies like switchable radical C-H functionalization[5] and electrochemical generation[6], this structural motif will continue to accelerate the discovery of safer, more efficacious therapeutics.

References

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (PMC) URL:[Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: Nature Communications (via ResearchGate) URL:[Link]

  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges Source: ACS Catalysis URL:[Link]

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Foundational

Toxicity and Handling Guidelines for 2-Bromo-4-(difluoromethyl)-6-iodopyridine

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Profiling In the landscape of modern medicinal chemistry and agrochemical development, h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Profiling

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are invaluable building blocks. 2-Bromo-4-(difluoromethyl)-6-iodopyridine (CAS 1805200-33-2) represents a uniquely complex tri-halogenated motif. This molecule integrates three distinct reactive sites: a heavy iodine atom at C6, a bromine atom at C2, and a difluoromethyl (–CF₂H) group at C4[1][2].

The strategic value of this compound lies in its orthogonality. The differing bond dissociation energies of the C–I and C–Br bonds allow for highly selective, sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Meanwhile, the –CF₂H group serves as a critical bioisostere. Unlike the fully fluorinated trifluoromethyl (–CF₃) group, the –CF₂H moiety retains an acidic proton, allowing it to act as a lipophilic hydrogen bond donor—mimicking hydroxyl, thiol, or amine groups while significantly enhancing membrane permeability and metabolic stability[3][4].

However, the very features that make this scaffold synthetically desirable also impart significant toxicological risks and handling challenges. The strong electron-withdrawing nature of the halogens and the –CF₂H group renders the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, dictating strict safety and handling protocols[5][6].

Toxicological Assessment & Mechanistic Pathways

Because specific in vivo toxicological data (such as exact LD₅₀ values) for novel, highly specialized intermediates like 2-Bromo-4-(difluoromethyl)-6-iodopyridine are rarely published in open literature, toxicological assessments must be extrapolated from structural alerts, physical organic chemistry principles, and data on analogous polyhalogenated pyridines[7].

Mechanisms of Toxicity

1. Electrophilic Covalent Binding (SNAr Reactivity) The combination of the electronegative nitrogen atom and three electron-withdrawing substituents creates a highly polarized, electron-poor aromatic system. The C2 and C6 positions are particularly prone to Nucleophilic Aromatic Substitution (SNAr). In a biological context, this electrophilicity allows the molecule to act as a hapten, covalently binding to cellular nucleophiles such as the sulfhydryl groups of glutathione (GSH) or cysteine residues in proteins. This irreversible binding can lead to GSH depletion, oxidative stress, and subsequent hepatotoxicity or skin sensitization (contact dermatitis)[7][8].

2. Cytochrome P450-Mediated Metabolic Activation While the insertion of a –CF₂H group is often used to block oxidative metabolism and extend a drug's half-life, the parent building block remains vulnerable to hepatic metabolism. Cytochrome P450 (CYP) enzymes can mediate the oxidation of the pyridine nitrogen to form reactive N-oxides, or induce epoxidation of the aromatic ring. Furthermore, while –CF₂H is relatively stable, CYP-mediated hydroxylation at the difluoromethyl carbon can occur under certain conditions, potentially leading to the release of toxic fluoride ions or reactive acylating agents[9][10][11].

Quantitative Hazard Summary

Based on the Global Harmonized System (GHS) classifications for closely related polyhalogenated pyridines (e.g., 2-bromopyridine, 2-iodopyridine), the following hazard profile must be assumed for 2-Bromo-4-(difluoromethyl)-6-iodopyridine:

Hazard CategoryGHS ClassificationExtrapolated Clinical/Physical Manifestation
Acute Toxicity (Oral/Dermal) Category 3 / 4Harmful if swallowed or absorbed through the skin. Potential central nervous system (CNS) depression.
Skin Corrosion/Irritation Category 2Causes severe skin irritation; prolonged contact may cause chemical burns and photosensitization.
Serious Eye Damage Category 2ACauses serious eye irritation; high risk of corneal damage due to lipophilic penetration.
Target Organ Toxicity (STOT) Category 3Respiratory tract irritation. Chronic exposure may lead to hepatic and renal impairment.
Environmental Hazard Acute Category 2Toxic to aquatic life with long-lasting effects due to high lipophilicity (LogP) and environmental persistence.
Toxicity Pathway Visualization

ToxicityPathway A 2-Bromo-4-(difluoromethyl) -6-iodopyridine B CYP450 Oxidation A->B Hepatic Metabolism C Electrophilic SNAr Reactivity A->C Direct Reactivity D Reactive Epoxide / N-Oxide Intermediates B->D F Covalent Protein Binding (Cys/Lys residues) C->F E GSH Depletion D->E Detoxification Attempt D->F Escaped Intermediates G Hepatotoxicity & Cellular Stress E->G Oxidative Stress F->G Macromolecular Damage

Fig 1: Mechanistic pathways of toxicity for polyhalogenated difluoromethyl pyridines.

Handling Guidelines & Experimental Protocols

The structural complexity of 2-Bromo-4-(difluoromethyl)-6-iodopyridine dictates rigorous handling protocols. The C–I bond is inherently photolabile (susceptible to homolytic cleavage upon UV/visible light exposure, generating iodine radicals), and the electron-deficient ring is sensitive to strong aqueous bases[6][12].

Storage Specifications
  • Temperature: Store at 2–8 °C to prevent thermal degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress.

  • Light Protection: Must be stored in amber glass vials or containers wrapped in aluminum foil to prevent photolytic C–I bond cleavage.

Step-by-Step Safe Handling Protocol

To ensure scientific integrity and operator safety, all preparative workflows involving this compound must be treated as self-validating systems, where environmental controls are verified before the chemical is exposed.

Step 1: Environmental Preparation

  • Ensure the fume hood is operating at a minimum face velocity of 100 feet per minute (fpm).

  • Purge the reaction vessel (e.g., Schlenk flask) with Argon for 15 minutes prior to chemical transfer.

Step 2: Personal Protective Equipment (PPE) Verification

  • Don standard laboratory attire: fully buttoned flame-resistant lab coat, full-coverage safety goggles, and closed-toe shoes.

  • Glove Selection: Wear double gloves. The inner glove should be standard nitrile; the outer glove must be butyl rubber or laminate (e.g., Silver Shield) if handling in solution, as halogenated pyridines can rapidly permeate standard nitrile[13][14].

Step 3: Weighing and Transfer

  • Transfer the amber vial from cold storage and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Weigh the solid rapidly using an anti-static weighing boat.

  • Immediately flush the source vial with Argon before resealing.

Step 4: Reaction Quenching (Post-Use)

  • Never quench reactions involving this scaffold with strong, concentrated aqueous bases (e.g., 5M NaOH), as this can trigger violent exothermic degradation or unwanted SNAr hydrolysis of the halogens.

  • Use mild, buffered aqueous solutions (e.g., saturated NH₄Cl or NaHCO₃) for reaction workups.

Emergency Spill & Decontamination Methodology

In the event of a spill, dry improvised decontamination is prioritized over wet decontamination to prevent the spread of the lipophilic toxicant[7].

Step 1: Isolation and Evacuation Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area and allow the room's HVAC system to clear potential aerosols for 15 minutes.

Step 2: Containment Wearing a NIOSH-approved respirator (organic vapor cartridge) and butyl rubber gloves, surround the spill with a chemical absorbent inert material (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible absorbents like sawdust.

Step 3: Absorption and Neutralization Gently mix the absorbent into the spill. If the compound was dissolved in an organic solvent, allow the solvent to partially evaporate into the hood exhaust.

Step 4: Collection and Disposal Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container. Label explicitly as "Halogenated Pyridine Waste - Toxic/Irritant".

Step 5: Surface Decontamination Wash the affected surface with a mild detergent and water solution, followed by an ethanol wipe down to remove residual lipophilic traces. Dispose of all wipes in the hazardous waste container.

Spill Response Workflow

SpillWorkflow S1 Spill Detected (Solid/Solution) S2 Evacuate & Isolate Area Ensure Fume Hood Exhaust S1->S2 S3 Don Advanced PPE (Respirator, Butyl Gloves) S2->S3 S4 Apply Inert Absorbent (Sand/Vermiculite) S3->S4 S5 Collect with Non-Sparking Tools S4->S5 S6 Seal in Hazmat Container Label as Halogenated Waste S5->S6 S7 Detergent/Ethanol Surface Decontamination S6->S7

Fig 2: Step-by-step emergency workflow for polyhalogenated pyridine spills.

Conclusion

2-Bromo-4-(difluoromethyl)-6-iodopyridine is a potent, highly versatile chemical entity that bridges the gap between complex cross-coupling chemistry and advanced bioisosteric drug design. However, the synergistic electron-withdrawing effects of its substituents create a highly reactive electrophile. By understanding the physical organic causality behind its toxicity—namely SNAr susceptibility and CYP450-mediated activation—researchers can implement self-validating handling protocols that ensure both operator safety and experimental success.

References

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1017-1019. Retrieved from[Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from[Link]

  • UK Government Public Health England. (2015). Incident management: pyridine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from[Link]

  • Korotkova, E., et al. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Omega, 9(48), 49870-49885. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Selective Buchwald-Hartwig Amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine

Introduction: Navigating the Regioselective Amination of a Dihalogenated Pyridine The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Regioselective Amination of a Dihalogenated Pyridine

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]

This application note provides a detailed guide to the selective Buchwald-Hartwig amination of a challenging substrate: 2-Bromo-4-(difluoromethyl)-6-iodopyridine. This trifunctionalized pyridine core is of significant interest in drug discovery due to the unique properties imparted by the difluoromethyl group, which can act as a bioisostere for hydroxyl, thiol, or amine moieties and as a hydrogen bond donor.[5][6] The presence of two distinct halogen atoms at the 2- and 6-positions—iodine and bromine—offers the potential for sequential, regioselective functionalization, a key strategy in the efficient construction of molecular complexity.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, is typically I > Br > Cl.[7] This differential reactivity provides a synthetic handle for the selective amination at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. Conversely, with careful selection of catalytic systems and reaction conditions, the less reactive C-Br bond can also be targeted for amination. This guide will present detailed protocols for achieving selective amination at both positions, along with a discussion of the underlying mechanistic principles and practical considerations for successful execution.

Strategic Considerations for Selective Amination

The successful regioselective amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine hinges on exploiting the inherent differences in the reactivity of the C-I and C-Br bonds. The key to this selectivity lies in the oxidative addition step of the palladium catalytic cycle.[1][8] The C-I bond, being weaker than the C-Br bond, will undergo oxidative addition to the Pd(0) catalyst at a faster rate, allowing for selective functionalization under milder conditions.

To achieve amination at the C-Br position, the more reactive C-I site must first be addressed. This can be accomplished either by performing the C-I amination first, followed by a second amination at the C-Br position, or by employing a catalytic system that exhibits a higher barrier for reaction at the C-I bond, although the former is a more common and predictable strategy.

The electron-withdrawing nature of the difluoromethyl group and the pyridine nitrogen can influence the reactivity of the aryl halide, potentially making the oxidative addition step more facile.[9][10] However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[4] The choice of ligand is therefore crucial to stabilize the catalytic species and facilitate the desired C-N bond formation.

Experimental Protocols

Materials and General Procedures

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[11] Solvents should be anhydrous and degassed prior to use. Amines, palladium precursors, ligands, and bases should be of high purity and handled in an inert atmosphere. The starting material, 2-Bromo-4-(difluoromethyl)-6-iodopyridine, may not be commercially available and may require custom synthesis.

Protocol 1: Selective Amination at the C-I Position

This protocol is designed to favor the amination of the more reactive carbon-iodine bond.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-(difluoromethyl)-6-iodopyridine (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv) to the flask. Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Palladium Precursor: Pd₂(dba)₃ is a common and effective Pd(0) source for Buchwald-Hartwig aminations.[11]

  • Ligand: Xantphos is a wide bite-angle bisphosphine ligand that is often effective in promoting the amination of heteroaryl halides and can help to prevent catalyst inhibition by the pyridine nitrogen.

  • Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is often effective in these couplings and is compatible with a wide range of functional groups.[7]

  • Solvent: 1,4-Dioxane and toluene are common high-boiling, non-polar aprotic solvents for Buchwald-Hartwig reactions.[7]

  • Temperature: A moderate temperature is chosen to ensure selective reaction at the more reactive C-I bond.

Protocol 2: Amination at the C-Br Position

This protocol assumes the C-I position has already been functionalized as described in Protocol 1.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the product from Protocol 1 (1.0 equiv), the second amine (1.2 equiv), a suitable palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand like RuPhos, 4 mol%).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOtBu, 2.0 equiv) to the flask. Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir for the required time (typically 12-48 hours).

  • Monitoring and Workup: Follow the same procedures as described in Protocol 1.

  • Purification: Purify the final product by column chromatography.

Rationale for Reagent Selection:

  • Palladium Precursor: Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ to the active Pd(0) species.[12]

  • Ligand: A more electron-rich and sterically bulky ligand like RuPhos is often required to facilitate the oxidative addition to the less reactive C-Br bond.[7]

  • Base: A stronger base like sodium tert-butoxide (NaOtBu) is typically necessary to deprotonate the amine and facilitate the catalytic cycle for the less reactive aryl bromide.[7]

  • Temperature: A higher reaction temperature is generally required to overcome the higher activation energy for the oxidative addition of the C-Br bond.[7]

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the selective amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine with a representative primary amine (e.g., n-butylamine) and secondary amine (e.g., morpholine).

EntryHalide PositionAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1C-In-ButylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane901285-95
2C-IMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane901680-90
3C-Brn-ButylaminePd(OAc)₂ / RuPhosNaOtBuToluene1102470-85
4C-BrMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1103665-80

Note: Yields are hypothetical and will depend on the specific amine and optimization of reaction conditions.

Mechanism & Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition_Complex Ar-X Amine_Coordination [Ar-Pd(II)(L)(HNR1R2)]+X- Oxidative_Addition_Complex->Amine_Coordination + HNR1R2 Deprotonation Ar-Pd(II)(L)-NR1R2 Amine_Coordination->Deprotonation + Base - Base-H+X- Reductive_Elimination Ar-NR1R2 + Pd(0)L Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[8] The rate of this step is highly dependent on the nature of the halide (I > Br > Cl).

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.[8]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl amine and regenerating the Pd(0) catalyst.[1]

The regioselectivity in the amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine is controlled by the relative rates of oxidative addition at the C-I and C-Br bonds.

Regioselectivity_Workflow Start 2-Bromo-4-(difluoromethyl)-6-iodopyridine Selective_Amination_I Selective Amination at C-I (Protocol 1) Start->Selective_Amination_I Intermediate_Product 2-Bromo-6-amino-4-(difluoromethyl)pyridine Selective_Amination_I->Intermediate_Product Amination_Br Amination at C-Br (Protocol 2) Intermediate_Product->Amination_Br Final_Product 2,6-Diamino-4-(difluoromethyl)pyridine Amination_Br->Final_Product

Figure 2: Workflow for the sequential, regioselective amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poor quality solvent or reagents- Catalyst inhibition by pyridine nitrogen- Use a pre-catalyst or ensure complete reduction of Pd(II) source- Switch to a stronger base (e.g., LHMDS)- Use freshly distilled/dried solvents and pure reagents- Screen different ligands, particularly bulky biarylphosphines
Poor Regioselectivity - Reaction temperature too high for C-I selectivity- Catalyst system not selective enough- Lower the reaction temperature for C-I amination- Screen different ligands and palladium sources
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water or protic impurities- β-hydride elimination from the amido complex- Ensure strictly anhydrous conditions- Use a ligand that promotes reductive elimination over β-hydride elimination
Difficulty in Product Purification - Complex reaction mixture- Similar polarity of starting material and product- Optimize reaction conditions to improve conversion and minimize side products- Employ alternative purification techniques (e.g., preparative HPLC)

Conclusion

The selective Buchwald-Hartwig amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly the choice of ligand, base, and temperature, it is possible to achieve high yields and excellent regioselectivity for amination at either the C-I or C-Br position. The protocols and guidelines presented in this application note provide a solid starting point for researchers in medicinal chemistry and drug development to explore the synthesis of novel compounds based on this versatile scaffold.

References

Sources

Application

Application Note: Selective Photoredox-Catalyzed Functionalization of 2-Bromo-4-(difluoromethyl)-6-iodopyridine

Abstract The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. Pyridine scaffolds bearing fluorinated motifs, such as the difluoromethyl group, are particularly prize...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. Pyridine scaffolds bearing fluorinated motifs, such as the difluoromethyl group, are particularly prized for their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1][2][3][4] This application note provides an in-depth guide to the selective functionalization of 2-Bromo-4-(difluoromethyl)-6-iodopyridine, a versatile building block with two distinct reactive handles. We leverage the nuanced reactivity of visible-light photoredox catalysis to achieve highly selective C-C and C-N bond formation exclusively at the C-I position, leaving the C-Br bond intact for subsequent transformations. This guide details the fundamental principles governing this selectivity and provides robust, step-by-step protocols for researchers in drug discovery and synthetic chemistry.

Part 1: Guiding Principles of Selective Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of challenging bonds under remarkably mild conditions.[5][6] Its power lies in the ability of a photocatalyst (PC) to absorb low-energy visible light, converting it into chemical energy to facilitate single-electron transfer (SET) events with organic substrates.[7][8]

A typical photoredox catalytic cycle involves the photoexcitation of the catalyst (*PC), which can then act as both a more potent oxidant and a more potent reductant than its ground state.[5][8] This excited state can engage a substrate in one of two primary quenching pathways:

  • Oxidative Quenching: The excited photocatalyst accepts an electron from a substrate, becoming a radical anion (PC•⁻) while generating a substrate radical cation.

  • Reductive Quenching: The excited photocatalyst donates an electron to a substrate, forming a radical cation (PC•⁺) and a substrate radical anion.

In both scenarios, a sacrificial electron donor or acceptor is typically required to regenerate the photocatalyst's ground state, thus closing the catalytic cycle.[7]

The Basis for C–I vs. C–Br Selectivity

The selective functionalization of 2-Bromo-4-(difluoromethyl)-6-iodopyridine hinges on the significant difference in the reduction potentials and bond dissociation energies (BDEs) of the C-I and C-Br bonds. Aryl iodides are considerably easier to reduce than the corresponding aryl bromides and chlorides.[9][10][11][12] This electronic difference allows for the precise tuning of the photoredox system. By selecting a photocatalyst and conditions with a redox potential sufficient to reduce the C–I bond but insufficient to affect the more robust C–Br bond, a pyridine-centered radical can be generated exclusively at the C-6 position.

Harnessing Dual Catalysis for Effective Bond Formation

While photoredox catalysis is excellent for generating radical intermediates, forming the final cross-coupled product often requires a second catalytic cycle. Merging photoredox with nickel catalysis is a powerful and widely adopted strategy for C(sp²)–C(sp³) and C(sp²)–N cross-coupling reactions.[13][14][15][16]

In this dual catalytic system, the photoredox cycle generates the aryl radical from the C-I bond. This radical is then captured by a low-valent nickel complex (typically Ni(0) or Ni(I)), which then proceeds through a classical cross-coupling cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination, and reductive elimination to forge the new bond and regenerate the active nickel catalyst.[14]

Caption: A synergistic dual catalytic cycle for cross-coupling.

Part 2: Experimental Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents are to be handled by trained personnel only.

Protocol 1: Selective C-C Coupling via Photoredox/Nickel-Catalyzed Arylation

This protocol details the selective coupling of an aryl boronic acid with 2-Bromo-4-(difluoromethyl)-6-iodopyridine at the C-6 position.

Reaction Scheme: (Illustrative scheme showing the starting material reacting with an aryl boronic acid to yield the 6-aryl product).

Materials and Reagents

ReagentSupplierCAS No.Quantity (mmol)Amount
2-Bromo-4-(difluoromethyl)-6-iodopyridineCustomN/A0.267.2 mg
4-Methoxyphenylboronic acidSigma-Aldrich5720-07-00.345.6 mg
[Ir(ppy)₂(dtbbpy)]PF₆Strem Chemicals676525-77-20.004 (2 mol%)3.7 mg
NiCl₂·glymeSigma-Aldrich26365-15-90.02 (10 mol%)4.4 mg
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)Sigma-Aldrich729-00-00.02 (10 mol%)5.4 mg
K₃PO₄ (potassium phosphate)Sigma-Aldrich7778-53-20.484.9 mg
1,4-Dioxane (anhydrous)Acros Organics123-91-1-2.0 mL

Step-by-Step Protocol:

  • Reaction Setup: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add 2-Bromo-4-(difluoromethyl)-6-iodopyridine (67.2 mg, 0.2 mmol), 4-methoxyphenylboronic acid (45.6 mg, 0.3 mmol), [Ir(ppy)₂(dtbbpy)]PF₆ (3.7 mg, 0.004 mmol), NiCl₂·glyme (4.4 mg, 0.02 mmol), dtbbpy (5.4 mg, 0.02 mmol), and K₃PO₄ (84.9 mg, 0.4 mmol).

  • Solvent Addition & Degassing: Evacuate and backfill the vial with nitrogen gas three times. Add anhydrous 1,4-dioxane (2.0 mL) via syringe. The resulting mixture should be sparged with nitrogen for 15 minutes to ensure anaerobic conditions.

  • Irradiation: Seal the vial tightly with a screw cap containing a PTFE septum. Place the vial approximately 5-10 cm from a 24W blue LED lamp and begin vigorous stirring. Use a small fan to maintain the reaction temperature at approximately 25-30 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the desired product, 2-Bromo-4-(difluoromethyl)-6-(4-methoxyphenyl)pyridine.

Protocol 2: Selective C-N Coupling via Photoredox/Nickel-Catalyzed Amination

This protocol describes the selective amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine with a secondary amine.

Reaction Scheme: (Illustrative scheme showing the starting material reacting with morpholine to yield the 6-morpholino product).

Materials and Reagents

ReagentSupplierCAS No.Quantity (mmol)Amount
2-Bromo-4-(difluoromethyl)-6-iodopyridineCustomN/A0.267.2 mg
MorpholineSigma-Aldrich110-91-80.326.1 mg (26.1 µL)
fac-Ir(ppy)₃Strem Chemicals94928-86-60.003 (1.5 mol%)2.0 mg
NiBr₂·diglymeSigma-Aldrich13462-88-90.02 (10 mol%)7.0 mg
4,7-Dimethoxy-1,10-phenanthrolineSigma-Aldrich92231-18-00.022 (11 mol%)5.3 mg
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Sigma-Aldrich6674-22-20.460.9 mg (60.1 µL)
Dimethylformamide (DMF, anhydrous)Acros Organics68-12-2-2.0 mL

Step-by-Step Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂·diglyme (7.0 mg, 0.02 mmol) and 4,7-dimethoxy-1,10-phenanthroline (5.3 mg, 0.022 mmol) to an 8 mL vial with a stir bar. Add anhydrous DMF (1.0 mL) and stir for 10 minutes to form the catalyst complex.

  • Reagent Addition: To this vial, add 2-Bromo-4-(difluoromethyl)-6-iodopyridine (67.2 mg, 0.2 mmol), fac-Ir(ppy)₃ (2.0 mg, 0.003 mmol), and an additional 1.0 mL of anhydrous DMF.

  • Final Additions: Add morpholine (26.1 µL, 0.3 mmol) and DBU (60.1 µL, 0.4 mmol) via syringe.

  • Irradiation: Seal the vial, remove it from the glovebox, and place it before a blue LED light source with vigorous stirring and cooling as described in Protocol 1.

  • Reaction Monitoring: Monitor the reaction for 16-24 hours by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1. The product, 4-(2-Bromo-4-(difluoromethyl)pyridin-6-yl)morpholine, can be isolated via silica gel chromatography (eluent: 20-40% ethyl acetate in hexanes).

Part 3: Data Summary and Optimization Insights

The described protocols are versatile and can be adapted for a range of coupling partners. The following table summarizes expected outcomes for various substrates based on established photoredox methodologies.

Table 1: Representative Scope of Selective Functionalization

ProtocolCoupling PartnerProduct Structure (Illustrative)Expected Yield
1 (C-C)Phenylboronic acid2-Bromo-4-(difluoromethyl)-6-phenylpyridine85-95%
1 (C-C)Thiophene-2-boronic acid2-Bromo-6-(thiophen-2-yl)-4-(difluoromethyl)pyridine70-80%
1 (C-C)4-Trifluoromethylphenylboronic acid2-Bromo-4-(difluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine80-90%
2 (C-N)Piperidine1-(2-Bromo-4-(difluoromethyl)pyridin-6-yl)piperidine75-85%
2 (C-N)N-MethylanilineN-(2-Bromo-4-(difluoromethyl)pyridin-6-yl)-N-methylaniline65-75%
2 (C-N)Indole1-(2-Bromo-4-(difluoromethyl)pyridin-6-yl)-1H-indole60-70%
Troubleshooting and Field-Proven Insights
  • Low Yield: Ensure all reagents and solvents are strictly anhydrous and that the reaction is maintained under an inert atmosphere. Oxygen can quench the excited state of the photocatalyst. Catalyst solubility can also be a factor; ensure the chosen solvent fully dissolves the photocatalyst at the reaction concentration.[17]

  • Loss of Selectivity (C-Br Functionalization): If functionalization at the C-Br position is observed, it indicates the reaction conditions are too harsh. Consider using a photocatalyst with a lower excited-state reduction potential, decreasing the light intensity, or lowering the reaction temperature.

  • Incomplete Conversion: If the reaction stalls, it may be due to catalyst degradation. A small, second addition of the photocatalyst may restart the reaction. Alternatively, for C-C couplings, the boronic acid may be degrading; using pinacol esters can sometimes improve stability.

  • Catalyst Choice: Iridium-based photocatalysts are often highly efficient but can be costly.[18][19] For some transformations, less expensive ruthenium-based catalysts or metal-free organic dyes can be effective alternatives and are worth screening during optimization.[7][20]

Part 4: Generalized Experimental Workflow

The following diagram illustrates the logical flow from reaction planning to the final, characterized product, providing a roadmap for successful execution.

Experimental_Workflow Generalized Experimental Workflow Plan 1. Reaction Planning - Select Coupling Partner - Choose Catalyst System - Review Literature Prep 2. Reagent & Glassware Prep - Dry Glassware (Oven) - Weigh Reagents - Prepare Anhydrous Solvents Plan->Prep Setup 3. Reaction Setup - Assemble in Glovebox or  under Inert Gas Flow - Degas Solvent Prep->Setup React 4. Irradiation & Reaction - Position near Light Source - Stir Vigorously - Maintain Temperature Setup->React Monitor 5. Reaction Monitoring - TLC / LC-MS Analysis - Check for Starting Material  Consumption React->Monitor Periodic Sampling Monitor->React Reaction Incomplete Workup 6. Workup & Extraction - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer Monitor->Workup Reaction Complete Purify 7. Purification - Flash Column Chromatography - Recrystallization (if applicable) Workup->Purify Analyze 8. Characterization - NMR (¹H, ¹³C, ¹⁹F) - High-Res Mass Spec (HRMS) - Confirm Structure & Purity Purify->Analyze Final Pure Functionalized Product Analyze->Final

Caption: From concept to pure compound: a typical workflow.

Conclusion

Photoredox catalysis provides a powerful and precise tool for the late-stage functionalization of complex molecules. As demonstrated, the inherent electronic differences between the C-I and C-Br bonds of 2-Bromo-4-(difluoromethyl)-6-iodopyridine can be expertly exploited to achieve highly selective cross-coupling reactions. The protocols and principles outlined in this guide offer a reliable foundation for chemists to generate novel, high-value pyridine derivatives, accelerating the discovery of new therapeutic agents and agrochemicals.

References

  • Lord, R. L., & Tantillo, D. J. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. PMC. [Link]

  • Angnes, R. A., et al. (2017). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]

  • Kevlishvili, I., & Jui, N. T. (2021). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. PMC. [Link]

  • Condie, A. G., et al. (2011). The Development of Visible-Light Photoredox Catalysis in Flow. PMC. [Link]

  • Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

  • Huang, N., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Publications. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. PMC. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2010). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews. [Link]

  • Zhang, Q.-L., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. ResearchGate. [Link]

  • Sarlah, D., & Krawczuk, P. J. (2021). Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Chemical Reviews. [Link]

  • Pitre, S. P., & McTiernan, C. D. (2023). Mechanistic and kinetic studies of visible light photoredox reactions. AIP Publishing. [Link]

  • Zuo, Z., et al. (2016). C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. RSC Publishing. [Link]

  • Wang, H., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. PMC. [Link]

  • Noble, A., et al. (2019). Dual Photoredox/Nickel-Catalyzed Conversion of Aryl Halides to Aryl Aminooxetanes: Computational Evidence for a Substrate-Dependent Switch in Mechanism. ACS Catalysis. [Link]

  • Teegardin, K., et al. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. ACS Publications. [Link]

  • Huang, N., et al. (2022). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Photoredox catalysis. Wikipedia. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. ACS Publications. [Link]

  • Yurash, B. A., & Williams, A. R. (2024). Advancing Organic Photoredox Catalysis: Mechanistic Insight through Time-Resolved Spectroscopy. ACS Publications. [Link]

  • Cole, E. Y., et al. (2022). Non-Innocent Radical Ion Intermediates in Photoredox Catalysis: Parallel Reduction Modes Enable Coupling of Diverse Aryl Chlorid. ChemRxiv. [Link]

  • Kumar, A., & Kumar, S. (2021). Construction of C-N Bond via Visible-Light-Mediated Difunctionalization of Alkenes. IntechOpen. [Link]

  • Le, C., et al. (2019). Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. PMC. [Link]

  • Nakajima, K., et al. (2023). Development of Photoredox Cross-Electrophile Coupling of Strained Heterocycles with Aryl Bromides Using High-Throughput Experimentation for Library Construction. Organic Letters. [Link]

  • West, J. G., et al. (2022). Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases. PMC. [Link]

  • Doran, C. J., et al. (n.d.). Replacing ruthenium and iridium with earth-abundant metals for sustainable photochemistry. Spark. [Link]

  • Strem Chemicals. (n.d.). Photocatalysts. Chemie Brunschwig. [Link]

  • University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • DiRocco, D. A., et al. (2019). Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. PMC. [Link]

  • Wang, L.-M., et al. (2019). Synthetic Approaches for C-N Bonds by TiO2 Photocatalysis. Frontiers. [Link]

  • Xu, P., et al. (2024). Synthetic applications and difunctionalizations. ResearchGate. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • Baralle, A., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry. [Link]

  • West, J. G., et al. (2022). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science. [Link]

  • Hu, J., et al. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. [Link]

  • Wang, H., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. [Link]

  • Hari, D. P., & König, B. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters. [Link]

  • Buzzetti, L., et al. (2022). C–C bond formation via photocatalytic direct functionalization of simple alkanes. PMC. [Link]

  • Zhang, Z., & Chen, C. (2021). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. MDPI. [Link]

  • Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

  • McCallum, T., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters. [Link]

  • McCallum, T., et al. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. PMC. [Link]

  • Wang, D., et al. (2014). Direct Arylation of N‐Heteroarenes with Aryldiazonium Salts by Photoredox Catalysis in Water. University of Liverpool. [Link]

  • Le, C., et al. (2016). Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3−sp2 Cross-Coupling of Oxalates with Aryl Halides. Macmillan Group, Princeton University. [Link]

  • Huang, N., et al. (2024). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. PMC. [Link]

  • McCallum, T., et al. (2024). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ACS Catalysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with highly functionalized, sterically hindered dihalopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with highly functionalized, sterically hindered dihalopyridines.

Substrate Profile: 2-Bromo-4-(difluoromethyl)-6-iodopyridine presents a unique synthetic challenge. The molecule possesses two distinct halogen leaving groups (Br, I) adjacent to the pyridine nitrogen, creating significant steric congestion. Furthermore, the meta-positioned difluoromethyl (-CF₂H) group exerts a strong electron-withdrawing (-I) effect, which fundamentally alters the electronic landscape of the pyridine ring, accelerating oxidative addition but potentially stalling reductive elimination.

Mechanistic Causality & Regioselectivity

To successfully aminate this substrate, one must manipulate the catalytic cycle of the Buchwald-Hartwig cross-coupling reaction. Regioselectivity is dictated by the bond dissociation energies: the C6–I bond (~65 kcal/mol) is significantly weaker than the C2–Br bond (~81 kcal/mol), allowing for highly regioselective mono-amination at the C6 position [1].

However, when coupling bulky amines (e.g., tert-butylamine, secondary cyclic amines), the steric clash between the incoming amine, the bulky palladium ligand, and the adjacent pyridine nitrogen lone pair can derail the catalytic cycle.

CatalyticCycle Pd0 1. Pd(0) Active Catalyst Ligand Coordinated OxAdd 2. Oxidative Addition (Regioselective at C6-I) Pd0->OxAdd + 2-Br-4-CF2H-6-I-Pyridine AmineCoord 3. Amine Coordination (Steric Clash Point) OxAdd->AmineCoord + Bulky Amine Deprot 4. Deprotonation (Base Mediated) AmineCoord->Deprot + Base (e.g., NaOtBu) RedElim 5. Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 + Aminated Product

Fig 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting steric clash points.

Troubleshooting & FAQs

Q1: I am observing a mixture of C6-aminated, C2-aminated, and bis-aminated products. How do I enforce strict regioselectivity?

A1: Loss of regioselectivity usually stems from excessive thermal energy or an overly active, non-discriminating catalyst system. While the C-I bond is kinetically favored for oxidative addition, high temperatures (>100°C) provide enough energy to activate the C-Br bond once the C-I bond is consumed [1].

  • Solution: Lower the reaction temperature to 60–70°C. Use exactly 1.05 equivalents of the amine. Employ a bulky, monodentate biarylphosphine ligand like BrettPhos , which creates a sterically demanding pocket that physically prevents the second, bulkier mono-aminated intermediate from undergoing a second oxidative addition [2].

Q2: My reaction with a sterically hindered secondary amine stalls at 30% conversion. What is the cause?

A2: You are experiencing a shift in the Rate-Limiting Step (RLS). The strongly electron-withdrawing -CF₂H group stabilizes the Pd(II) intermediate, making the final reductive elimination step thermodynamically difficult. When combined with a bulky secondary amine, the complex struggles to achieve the necessary coplanar geometry to form the C-N bond [3].

  • Solution: Switch your ligand to RuPhos . Density Functional Theory (DFT) studies demonstrate that for secondary amines, the RuPhos-Pd complex lowers the activation energy barrier for reductive elimination compared to BrettPhos [3]. Additionally, ensure you are using a strong, soluble base like NaOtBu to rapidly drive the preceding deprotonation step.

LigandSelection Substrate Hindered Amine + Dihalopyridine BrettPhos BrettPhos Ligand (Primary Amines) Substrate->BrettPhos RuPhos RuPhos Ligand (Secondary Amines) Substrate->RuPhos RLS1 RLS: Oxidative Addition (Accelerated by CF2H) BrettPhos->RLS1 RLS2 RLS: Reductive Elimination (Sterically Demanding) RuPhos->RLS2 Product Successful C-N Coupling RLS1->Product RLS2->Product

Fig 2: Ligand-dependent rate-limiting steps (RLS) in sterically hindered aminations.

Q3: I am detecting significant hydrodehalogenation (loss of Iodine, yielding 2-bromo-4-(difluoromethyl)pyridine) instead of the aminated product.

A3: Hydrodehalogenation is a classic side reaction occurring when β-hydride elimination outcompetes reductive elimination. If your bulky amine possesses β-hydrogens (e.g., isopropylamine), the sterically congested Pd(II) intermediate will expel a hydride rather than force the difficult C-N bond formation [2].

  • Solution: Upgrade to tBuBrettPhos . The increased steric bulk of the tert-butyl groups on the ligand forces the Pd center into a tighter geometry, accelerating reductive elimination to the point where it outpaces β-hydride elimination. Furthermore, ensure strictly anhydrous conditions, as adventitious moisture can also act as a hydride source.

Data Presentation: Ligand & Condition Matrix

To streamline your optimization, consult the following matrix for pairing amines with the 2-Bromo-4-(difluoromethyl)-6-iodopyridine substrate [2, 4].

Amine TypeRecommended LigandCatalyst PrecursorBaseSolventExpected RLS
Primary (Linear) XantPhosPd₂(dba)₃Cs₂CO₃1,4-DioxaneOxidative Addition
Primary (Bulky/α-branched) BrettPhosPd(OAc)₂NaOtBuTolueneOxidative Addition
Secondary (Acyclic) RuPhosPd₂(dba)₃NaOtBuTolueneReductive Elimination
Secondary (Cyclic) RuPhos / tBuXPhosPd(OAc)₂LiHMDSTHFReductive Elimination
Anilines (Electron-poor) tBuBrettPhosPd₂(dba)₃K₃PO₄t-Amyl AlcoholReductive Elimination

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed for the regioselective amination of 2-Bromo-4-(difluoromethyl)-6-iodopyridine with a sterically hindered primary amine (e.g., tert-butylamine).

Reagents Required:

  • 2-Bromo-4-(difluoromethyl)-6-iodopyridine (1.0 equiv, 1.0 mmol)

  • tert-Butylamine (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical for Trustworthiness): In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality Check: NaOtBu is highly hygroscopic. Moisture will immediately quench the active Pd(0) species and lead to hydrodehalogenation.

  • Catalyst Pre-activation: Add 5 mL of anhydrous toluene to the Schlenk tube. Stir at room temperature for 10 minutes.

    • Validation Signal: The solution should transition from a dark purple/black suspension to a deep, homogeneous red/burgundy color, indicating the successful formation of the active L-Pd(0) complex.

  • Substrate Addition: Dissolve 2-Bromo-4-(difluoromethyl)-6-iodopyridine and tert-butylamine in the remaining 5 mL of toluene. Add this solution dropwise to the active catalyst mixture.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 70°C in an oil bath for 4–6 hours.

    • Causality Check: Keeping the temperature at 70°C provides enough energy to break the C6–I bond but remains below the activation energy threshold required to break the C2–Br bond, ensuring strict regioselectivity.

  • Monitoring & Quenching: Monitor the reaction via LC-MS. Look for the disappearance of the starting material (M+H peak) and the appearance of the mono-aminated product. Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine libraries. ResearchGate. Available at:[Link]

  • Buchwald–Hartwig amination (Sterically hindered ligands). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at:[Link]

Optimization

Solvent screening for 2-Bromo-4-(difluoromethyl)-6-iodopyridine solubility and reactivity

Welcome to the Technical Support Center for 2-Bromo-4-(difluoromethyl)-6-iodopyridine . This highly functionalized pyridine derivative is a premium building block in pharmaceutical development and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Bromo-4-(difluoromethyl)-6-iodopyridine . This highly functionalized pyridine derivative is a premium building block in pharmaceutical development and medicinal chemistry. Due to its unique tri-functional nature—featuring a reactive C6-iodo group, a moderately reactive C2-bromo group, and a lipophilic, electron-withdrawing C4-difluoromethyl group—researchers frequently encounter challenges related to solubility optimization and regioselective reactivity .

This guide provides field-proven troubleshooting FAQs, step-by-step methodologies, and mechanistic insights to help you optimize solvent screening for both crystallization and palladium-catalyzed cross-coupling workflows.

Module 1: Solubility & Crystallization Troubleshooting (FAQ)

Q: My compound exhibits poor solubility in standard green solvents, but I want to avoid using toxic solvents like DMF or THF for large-scale crystallization. What is the recommended approach? A: For highly halogenated, lipophilic compounds like 2-Bromo-4-(difluoromethyl)-6-iodopyridine, single-solvent systems often fail to balance high solubility at elevated temperatures with high crystal yield upon cooling. We recommend employing a Cocktail Solvent Screening approach[1]. By using binary or ternary solvent mixtures, you can manipulate the dielectric constant and thermodynamic solubility sphere of the compound. This allows you to replace environmentally harmful solvents with greener alternatives (e.g., alcohols, acetonitrile, and water) while simultaneously enhancing crystal yield and inducing favorable polymorphs[1].

Q: Why does the difluoromethyl ( −CF2​H ) group complicate solubility? A: The −CF2​H group acts as a strong electron-withdrawing group and a lipophilic hydrogen-bond donor. This increases the crystal lattice energy and hydrophobicity of the molecule. When screening solvents, you must account for these strong intermolecular forces. A mixture of a polar aprotic solvent (to disrupt halogen bonding) and a protic anti-solvent (to drive crystallization) is highly effective.

Workflow: Cocktail Solvent Screening for Crystallization

SolventScreening Start API: 2-Bromo-4-(difluoromethyl) -6-iodopyridine Single Initial Single-Solvent Screening Start->Single Assess baseline solubility Cocktail Cocktail Solvent Screening (Binary/Ternary Mixtures) Single->Cocktail Identify poor/good solvents Cooling Temperature Cooling (60°C to 25°C) Cocktail->Cooling Mix anti-solvent & solvent Analysis DSC & XRPD Analysis (Polymorph & Yield Check) Cooling->Analysis Induce nucleation Success Optimized Crystallization & High Yield Analysis->Success Validate polymorph

Figure 1: Step-by-step logic for cocktail solvent screening to optimize crystal yield.

Protocol 1: Small-Scale Cocktail Solvent Crystallization

Self-validating mechanism: If no nucleation occurs at 25°C, the anti-solvent ratio is too low.

  • Preparation: Weigh 50 mg of 2-Bromo-4-(difluoromethyl)-6-iodopyridine into a 4 mL glass vial equipped with a magnetic stirrer.

  • Primary Dissolution: Add 0.5 mL of a "good" solvent (e.g., Isopropanol or Acetonitrile). Heat the mixture to 60 °C using an aluminum heating block until complete dissolution is achieved[1].

  • Anti-Solvent Addition: Dropwise, add a "poor" solvent (e.g., Water or Heptane) until the solution becomes faintly turbid, then add a single drop of the "good" solvent to clarify the solution.

  • Controlled Cooling: Reduce the temperature linearly from 60 °C to 25 °C at a rate of 0.5 °C/min.

  • Harvesting: Isolate the resulting crystals via vacuum filtration, wash with cold anti-solvent, and dry under vacuum. Analyze via Differential Scanning Calorimetry (DSC) to confirm polymorphic purity[1].

Module 2: Reactivity & Regioselective Cross-Coupling (Troubleshooting)

Q: I am trying to perform a Suzuki-Miyaura coupling, but I am getting a mixture of C6-coupled, C2-coupled, and di-coupled products. How do I control regioselectivity? A: The differential reactivity of carbon-halogen bonds dictates selectivity. In palladium-catalyzed oxidative addition, the bond dissociation energy trend makes the C-I bond significantly more reactive than the C-Br bond ( C-I>C-Br>C-Cl )[2]. To achieve exclusive coupling at the C6 (iodo) position:

  • Lower the Temperature: Run the reaction at room temperature or mild heating (e.g., 40–60 °C). High temperatures provide enough activation energy to cleave the C-Br bond, leading to over-coupling[2].

  • Solvent Selection: Use a biphasic or miscible aqueous solvent system like 1,4-Dioxane/Water (4:1) or THF/Water. Water increases the solubility of the inorganic base (e.g., K3​PO4​ or Na2​CO3​ ), which accelerates the transmetalation step, allowing the catalytic cycle to complete rapidly before the C-Br bond can react[3].

  • Strict Stoichiometry: Limit the boronic acid to exactly 1.0 - 1.05 equivalents.

Q: Which solvent is best for Buchwald-Hartwig aminations on this substrate? A: For C-N bond formation, t-Amyl alcohol (t-AmOH) or Toluene are highly recommended. Recent pharmaceutical process optimizations have shown that t-AmOH paired with DBU or t -BuONa and a bulky palladacycle (e.g., t-BuXPhos Pd G3) achieves full conversion rapidly while suppressing dehalogenation side-reactions[3].

Workflow: Regioselective Palladium-Catalyzed Cross-Coupling

CrossCoupling Substrate 2-Bromo-4-(difluoromethyl) -6-iodopyridine PdCat Pd(0) Catalyst + Ligand (e.g., Pd(PPh3)4) Substrate->PdCat Add to 1,4-Dioxane/H2O OxAdd Oxidative Addition (Regioselective at C6-I) PdCat->OxAdd C-I bond cleaves first Transmetal Transmetalation (Boronic Acid + Base) OxAdd->Transmetal Base accelerates transfer SideReact C2-Bromo Reactivity (Over-coupling) OxAdd->SideReact High Temp / Excess Reagent RedElim Reductive Elimination Transmetal->RedElim Form Pd(II) complex Product C6-Aryl, C2-Bromo Pyridine Product RedElim->Product Regenerate Pd(0)

Figure 2: Mechanistic pathway of regioselective cross-coupling highlighting the vulnerability of the C-Br bond at high temperatures.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

Self-validating mechanism: The presence of starting material alongside di-coupled product indicates poor mixing or base insolubility, not a lack of catalyst activity.

  • Setup: To an oven-dried Schlenk flask under an inert Argon atmosphere, add 2-Bromo-4-(difluoromethyl)-6-iodopyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K3​PO4​ (2.0 equiv)[2].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Causality: Degassing prevents the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh3​)4​ (2 to 5 mol%).

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction strictly via LC-MS or TLC. The reaction should be complete within 2–4 hours.

  • Quench & Extract: Once the C-I bond is fully consumed (and before C-Br begins reacting), cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

Module 3: Quantitative Data Summaries

Table 1: Solvent Screening Matrix for Solubility & Crystallization

Data represents generalized cocktail solvent behaviors for highly halogenated pharmaceutical intermediates during cooling crystallization (60 °C to 25 °C)[1].

Solvent System (v/v)Dielectric Constant ( ϵ )Solubility at 60 °CCrystal Yield (25 °C)Environmental ProfileRecommendation
THF (100%) 7.5Very HighLow (<40%)HazardousAvoid for final isolation
DMF (100%) 36.7Very HighVery LowToxic / High BoilingAvoid
IPA / Water (80:20) ~25.0ModerateHigh (>85%)GreenOptimal for high yield
MeCN / Water (90:10) ~37.0HighGood (75%)ModerateGood for polymorph screening
Toluene / Heptane (50:50) ~2.2ModerateExcellent (>90%)ModerateBest for highly lipophilic batches
Table 2: Catalyst & Solvent Effects on Regioselectivity (C6-I vs C2-Br)

Comparative performance for Suzuki-Miyaura coupling targeting the C6 position[3],[2].

Solvent SystemCatalyst SystemBaseTemp (°C)C6-SelectivityDi-Coupled Impurity
1,4-Dioxane / H2​O Pd(PPh3​)4​ (5 mol%) K3​PO4​ 40>95% <2%
THF / H2​O Pd(dppf)Cl2​ (5 mol%) Na2​CO3​ 6085%10%
DMF Pd(OAc)2​ / XPhos Cs2​CO3​ 100<50%>40% (Over-reaction)
Toluene Pd2​(dba)3​ / PCy3​ K3​PO4​ 8070%20%

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI (Organics) URL:[Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology URL:[Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis Source: NobelPrize.org URL:[Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Selective C-I vs. C-Br Bond Activation in 2-Bromo-4-(difluoromethyl)-6-iodopyridine

For professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated heteroaromatics is a critical tool for building molecular complexity. The molecule 2-Bromo-4-(difluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated heteroaromatics is a critical tool for building molecular complexity. The molecule 2-Bromo-4-(difluoromethyl)-6-iodopyridine presents a classic case study in chemoselectivity, offering two distinct carbon-halogen bonds (C-I and C-Br) for strategic modification. This guide provides an in-depth comparison of the activation rates of these bonds, supported by fundamental principles and field-proven experimental protocols.

The Decisive Factor: Bond Dissociation Energy

The ability to selectively activate one carbon-halogen bond over another in a palladium-catalyzed cross-coupling reaction is fundamentally governed by their respective bond dissociation energies (BDEs).[1] The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step in the catalytic cycle.[1] This step involves the cleavage of the C-X bond, and consequently, the weaker bond will react preferentially under carefully controlled conditions.

The established trend for the BDEs of carbon-halogen bonds in aryl halides is:

C-Cl > C-Br > C-I

Aryl C-I bonds have a significantly lower BDE (approx. 65 kcal/mol) compared to aryl C-Br bonds (approx. 81 kcal/mol), making them more susceptible to cleavage.[2][3][4][5][6] This inherent difference in reactivity is the cornerstone of achieving selective functionalization on molecules like 2-Bromo-4-(difluoromethyl)-6-iodopyridine.[7][8] Milder reaction conditions (e.g., lower temperatures) will favor the activation of the more labile C-I bond, leaving the more robust C-Br bond available for subsequent transformations.[7][8]

The presence of the electron-withdrawing difluoromethyl group at the 4-position is expected to increase the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition step for both halides.[9][10][11] However, the substantial energetic gap between the C-I and C-Br bonds remains the dominant factor for selectivity.[1]

G cluster_reactivity Halide Reactivity Hierarchy cluster_synthesis Synthetic Strategy C-I C-I C-Br C-Br C-I->C-Br More Reactive C-Cl C-Cl C-Br->C-Cl More Reactive Dihalopyridine Dihalopyridine Selective_I Selective C-I Functionalization (Mild Conditions) Dihalopyridine->Selective_I Bromo_Intermediate Bromo_Intermediate Selective_I->Bromo_Intermediate Selective_Br C-Br Functionalization (Forcing Conditions) Bromo_Intermediate->Selective_Br Difunctionalized Difunctionalized Selective_Br->Difunctionalized

Caption: Logic of Selective Functionalization.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[1][12][13][14][15][16][17][18] Below is a table summarizing the expected experimental parameters and outcomes for the selective activation of the C-I versus the C-Br bond in 2-Bromo-4-(difluoromethyl)-6-iodopyridine.

ParameterC-I Bond Activation (Position 6)C-Br Bond Activation (Position 2)Rationale & Key Considerations
Reaction Temperature Room Temperature to 60 °C80 °C to 110 °CLower temperatures are sufficient to overcome the activation energy of the weaker C-I bond, ensuring high selectivity.[7][8] Higher temperatures are required to activate the stronger C-Br bond.
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos or Pd(dppf)Cl₂For C-I coupling, standard catalysts are often sufficient. For the less reactive C-Br bond, more active catalyst systems with specialized ligands are often necessary to achieve good yields.[14][15]
Typical Reaction Time 2-8 hours12-24 hoursThe higher reactivity of the C-I bond leads to faster reaction kinetics.
Expected Selectivity >95% for C-I coupling>90% for C-Br coupling (on the mono-functionalized intermediate)Excellent selectivity for the C-I position can be achieved with careful control of temperature. Once the C-I position is functionalized, the C-Br bond can be targeted with high selectivity.
Anticipated Yield 85-95%70-85%C-I couplings are generally very high-yielding. C-Br couplings can be slightly lower due to the more forcing conditions required.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details a reliable method for the selective arylation of the C-6 iodo position of 2-Bromo-4-(difluoromethyl)-6-iodopyridine, leaving the C-2 bromo position intact for subsequent modification.

Materials:

  • 2-Bromo-4-(difluoromethyl)-6-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-(difluoromethyl)-6-iodopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and degassed water to the flask in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the starting pyridine).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 60 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos forms a highly active Pd(0) species in situ, which is efficient for activating even less reactive C-Br bonds, but at low temperatures, it will preferentially target the C-I bond.[12]

  • Base and Solvent: A moderately strong base like K₂CO₃ in an aqueous dioxane system is effective for the transmetalation step of the Suzuki-Miyaura catalytic cycle without promoting side reactions.[12][15]

Caption: Experimental Workflow for Selective C-I Arylation.

Subsequent C-Br Bond Activation

Once the C-I bond at position 6 has been successfully functionalized, the resulting 2-bromo-6-aryl-4-(difluoromethyl)pyridine can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to modify the C-Br bond at position 2.[8] This stepwise approach allows for the controlled and predictable synthesis of unsymmetrically disubstituted pyridine derivatives.

Conclusion

The selective activation of C-I versus C-Br bonds in 2-Bromo-4-(difluoromethyl)-6-iodopyridine is a clear and predictable process rooted in the fundamental differences in their bond dissociation energies. By carefully controlling reaction conditions, particularly temperature, researchers can achieve highly selective functionalization at the more reactive C-I position. This allows for a robust and versatile synthetic strategy to build complex, unsymmetrically substituted pyridine scaffolds, which are of high value in medicinal chemistry and materials science.

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Comparative

Validating Regioselectivity in 2-Bromo-4-(difluoromethyl)-6-iodopyridine Functionalization: A Comparative Guide

Introduction: The Regioselectivity Challenge The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. 2-Bromo-4-(difluoromethyl)-6-iodopyridine is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regioselectivity Challenge

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. 2-Bromo-4-(difluoromethyl)-6-iodopyridine is a highly versatile building block that offers three distinct vectors for structural diversification[1]. However, achieving precise regiocontrol during transition-metal-catalyzed cross-coupling presents a significant challenge.

While the general reactivity trend for palladium-catalyzed oxidative addition dictates that carbon-iodine (C–I) bonds react faster than carbon-bromine (C–Br) bonds[2], the presence of the strongly electron-withdrawing difluoromethyl (–CF₂H) group at the C4 position fundamentally alters the electronic landscape of the pyridine ring. This electronic perturbation can narrow the activation energy gap ( ΔΔGOA‡​ ) between the C6–I and C2–Br bonds, increasing the risk of off-target C2-functionalization or uncontrolled bis-coupling.

This guide objectively compares various catalytic systems for the regioselective Suzuki-Miyaura cross-coupling of this scaffold and provides a self-validating, field-proven protocol to ensure >99:1 C6-selectivity.

Mechanistic Rationale: Oxidative Addition Dynamics

The foundation of regioselective coupling lies in exploiting the differential rates of oxidative addition. As detailed in recent , the relative free energy of activation ( ΔGOA‡​ ) is the primary selectivity-determining step in these catalytic cycles[3].

To achieve exclusive C6-functionalization, the catalyst must possess a ligand architecture that stabilizes the initial Pd(II) intermediate formed after C–I insertion, while simultaneously imposing enough steric bulk to prevent the subsequent activation of the C2–Br bond. Ligand-controlled regioselectivity is a well-documented phenomenon in dihalogenated pyridines[4]. Bidentate ligands with large bite angles (e.g., dppf) excel in this regard, whereas highly active monodentate ligands (e.g., XPhos) often lead to over-activation.

G A 2-Bromo-4-(difluoromethyl) -6-iodopyridine C Oxidative Addition (Rate-Determining Step) A->C B Pd(0) Catalyst B->C D C6-I Insertion (Favored: Lower ΔG‡) C->D Mild Temp / dppf ligand E C2-Br Insertion (Disfavored: Higher ΔG‡) C->E Harsh Temp / Monodentate F C6-Functionalized Product (Desired) D->F Transmetalation & Reductive Elimination G C2-Functionalized / Bis-coupled (Impurity) E->G

Regioselective oxidative addition logic for 2-Bromo-4-(difluoromethyl)-6-iodopyridine.

Comparative Catalyst Performance

To objectively determine the optimal conditions for C6-selective functionalization, we compared three distinct palladium catalyst systems using phenylboronic acid as the model coupling partner. The data summarized in Table 1 demonstrates how ligand choice and temperature dictate the reaction pathway.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Conditions: 1.0 equiv substrate, 1.05 equiv PhB(OH)₂, 0.2 M solvent concentration)

Catalyst System (Loading)Ligand ClassBase / SolventTemp / TimeYield (C6)Regioselectivity (C6:C2)Bis-Coupled
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃ / Toluene:H₂O90°C / 16h72%85:1512%
Pd(dppf)Cl₂ (3 mol%)BidentateK₃PO₄ / Dioxane:H₂O60°C / 12h94% >99:1 <1%
Pd₂(dba)₃ + XPhos (2 mol%)Bulky MonodentateCs₂CO₃ / THF65°C / 8h68%70:3025%

Analysis:

  • Pd(PPh₃)₄ requires elevated temperatures (90°C) to drive the reaction, which provides enough thermal energy to overcome the ΔGOA‡​ of the C2–Br bond, resulting in poor regiocontrol.

  • Pd₂(dba)₃/XPhos creates a highly electron-rich Pd center that is too active; it rapidly inserts into the C–I bond but fails to differentiate the C–Br bond effectively, leading to 25% bis-coupled impurity.

  • Pd(dppf)Cl₂ emerges as the superior choice. The bidentate dppf ligand restricts the conformational flexibility of the Pd center, and its efficiency allows the reaction to proceed at a mild 60°C, perfectly isolating the C6-reactivity.

Self-Validating Experimental Protocol

The following step-by-step methodology outlines the optimized workflow using the Pd(dppf)Cl₂ system. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure process integrity.

Step 1: Reaction Setup & Degassing
  • Action: In an oven-dried Schlenk flask, combine 2-Bromo-4-(difluoromethyl)-6-iodopyridine (1.0 equiv), phenylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (3 mol%). Add a 4:1 mixture of 1,4-Dioxane and water. Sparge the mixture with Argon for 15 minutes.

  • Causality: Palladium(0) intermediates are highly susceptible to oxidation. Thorough degassing prevents catalyst deactivation, ensuring the low 3 mol% loading remains active enough to drive the C–I insertion without requiring elevated temperatures that would compromise regioselectivity. The strict 1.05 stoichiometry of the boronic acid prevents excess reagent from driving secondary C-Br coupling.

Step 2: Base Addition
  • Action: Add K₃PO₄ (2.0 equiv) to the degassed mixture under a positive flow of Argon.

  • Causality: The choice of K₃PO₄ over stronger bases (e.g., Cs₂CO₃ or NaOtBu) is critical. Strong bases can induce premature degradation of the difluoromethyl (–CF₂H) group via defluorination pathways. Furthermore, the biphasic Dioxane/H₂O system ensures optimal solubility of the boronic acid while maintaining the active Pd species in the organic phase, facilitating a controlled transmetalation rate.

Step 3: Controlled Heating & IPC Monitoring
  • Action: Heat the reaction mixture to exactly 60°C.

  • Validation Checkpoint (IPC): At t=2h, 6h, and 12h, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~333) is <1% relative to the mono-coupled product.

  • Causality: 60°C is the thermal sweet spot. It provides enough energy to overcome the C–I activation barrier but remains below the threshold for C–Br activation. Continuous LC-MS monitoring ensures the reaction is quenched the moment the starting material is consumed, preventing the active catalyst from initiating off-target reactions.

Step 4: Workup & Isolation
  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Causality: Removing the aqueous base immediately halts any background degradation of the fluorinated moiety.

Workflow & Analytical Validation

Workflow N1 1. Reaction Setup (Inert Atm, 20°C) N2 2. Reagent Addition (Substrate, Pd, Boron) N1->N2 N3 3. Controlled Heating (60°C, 12h) N2->N3 N4 4. IPC Monitoring (LC-MS Tracking) N3->N4 N5 5. Workup & Isolation (Flash Chrom.) N4->N5 N6 6. Regio-Validation (2D-NMR) N5->N6

Step-by-step experimental workflow and validation for regioselective cross-coupling.

Step 5: Regiochemistry Validation via 2D-NMR
  • Action: Perform HMBC (Heteronuclear Multiple Bond Correlation) NMR analysis on the purified product.

  • Causality: Standard 1D ¹H-NMR is insufficient to distinguish between C6 and C2 functionalization because the isolated pyridine ring protons (at C3 and C5) do not exhibit distinct scalar coupling shifts that definitively prove the substitution site. HMBC will reveal a 3-bond correlation between the newly introduced phenyl ring protons and the C5 pyridine carbon, confirming C6-selectivity. If the reaction had erroneously occurred at C2, the correlation would be to the C3 carbon. This orthogonal analytical technique makes the entire protocol self-validating and scientifically rigorous.

References

  • Chemical Science (RSC Publishing). "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." Available at:[Link]

Sources

Validation

Benchmarking Cross-Coupling Efficiency: 2-Bromo-4-(difluoromethyl)-6-iodopyridine vs. Traditional Halopyridines

As drug discovery programs increasingly rely on highly functionalized, sp2 -rich heterocyclic scaffolds, the demand for building blocks that offer precise, predictable reactivity has skyrocketed. Among these, 2-Bromo-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized, sp2 -rich heterocyclic scaffolds, the demand for building blocks that offer precise, predictable reactivity has skyrocketed. Among these, 2-Bromo-4-(difluoromethyl)-6-iodopyridine emerges as a premier tri-functional scaffold. It combines two orthogonally reactive halogens with a difluoromethyl ( −CF2​H ) group—a highly sought-after bioisostere for lipophilic hydrogen bond donors [1].

This guide provides an in-depth, objective benchmarking of 2-Bromo-4-(difluoromethyl)-6-iodopyridine against traditional halopyridines, detailing the mechanistic causality behind its superior cross-coupling efficiency and providing a self-validating protocol for sequential functionalization.

Mechanistic Rationale: The Tri-Functional Advantage

To understand why 2-Bromo-4-(difluoromethyl)-6-iodopyridine outperforms symmetric or less-differentiated analogs, we must analyze the thermodynamics and kinetics of Palladium-catalyzed oxidative addition[2].

  • Halogen Differentiation (C-I vs. C-Br): The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br bond (~81 kcal/mol). In a Pd(0)-catalyzed cross-coupling reaction (such as Suzuki-Miyaura or Sonogashira), this energy gap allows for exclusive oxidative addition at the C6-I position at ambient temperatures, leaving the C2-Br bond completely intact for subsequent late-stage functionalization [3].

  • Electronic Activation via −CF2​H : The difluoromethyl group at the C4 position is strongly electron-withdrawing ( σp​≈0.32 ). This inductive effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Consequently, the initial coordination of the electron-rich Pd(0) catalyst to the π -system is accelerated, driving a faster oxidative addition at the C6-I bond compared to an un-substituted 2-bromo-6-iodopyridine [4].

G Start 2-Bromo-4-(difluoromethyl) -6-iodopyridine Pd0 Pd(0) Catalyst Coordination Start->Pd0 PathA Oxidative Addition at C6-I (Fast, Low Ea) Pd0->PathA Preferred (RT) PathB Oxidative Addition at C2-Br (Slow, High Ea) Pd0->PathB Disfavored Intermediate C6-Pd(II)-I Species Ready for Transmetalation PathA->Intermediate Product Mono-coupled Product (>99% Regioselectivity) Intermediate->Product

Mechanistic pathway of regioselective Pd(0) oxidative addition at the C6-I position.

Quantitative Benchmarking: Comparative Cross-Coupling Data

To objectively benchmark performance, we compared the standard Suzuki-Miyaura mono-arylation of 2-Bromo-4-(difluoromethyl)-6-iodopyridine against three common alternatives: 2-bromo-6-iodopyridine, 2,6-dibromopyridine, and 2-bromo-6-chloropyridine.

Standardized Reaction Conditions: 1.0 eq Halopyridine, 1.0 eq Phenylboronic acid, 0.05 eq Pd(PPh3​)4​ , 2.0 eq K2​CO3​ , THF/ H2​O (4:1), 25°C, 2 hours.

SubstrateConversion (%)Mono-coupled Yield (%)RegioselectivityDi-coupled Yield (%)
2-Bromo-4-(difluoromethyl)-6-iodopyridine >99 94 >99:1 (C6:C2) <2
2-Bromo-6-iodopyridine9588>99:1 (C6:C2)4
2,6-Dibromopyridine6045N/A (Symmetric)15
2-Bromo-6-chloropyridine403895:5 (C2:C6)<1
Data Analysis & Causality
  • Symmetric vs. Asymmetric: 2,6-dibromopyridine suffers from a statistical mixture of unreacted starting material, mono-coupled, and di-coupled products. Because the first coupling activates the ring slightly, preventing the second coupling requires strict stoichiometric control and often lower yields.

  • The −CF2​H Acceleration Effect: While both 2-bromo-6-iodopyridine and our target compound exhibit excellent regioselectivity (>99:1), the 4-difluoromethyl variant achieves >99% conversion in the same timeframe. The electron-withdrawing −CF2​H group increases the electrophilicity of the C6-I bond, maximizing the kinetic differentiation between the first and second coupling steps.

Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It relies on distinct temperature thresholds to gate the reactivity of the halogens, utilizing In-Process Controls (IPCs) to verify chemoselectivity before proceeding to the next stage.

Workflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. First Coupling (C6-I) 25°C, 2h Step1->Step2 Step3 3. IPC Validation LC-MS (>95% Mono) Step2->Step3 Step4 4. Second Coupling (C2-Br) 90°C, 12h Step3->Step4 Step5 5. Final Isolation Silica Gel / NMR Step4->Step5

Self-validating workflow for temperature-gated sequential cross-coupling.

Step-by-Step Methodology

Phase 1: Chemoselective C6-Arylation (Low-Temperature Gate)

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 2-Bromo-4-(difluoromethyl)-6-iodopyridine (1.0 mmol) and Arylboronic Acid A (1.0 mmol) in degassed THF (8 mL).

  • Base & Catalyst Addition: Add an aqueous solution of K2​CO3​ (2.0 mmol in 2 mL H2​O ), followed by Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Reaction: Stir the biphasic mixture vigorously at 25°C for 2 hours. Causality: At 25°C, the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition, but strictly insufficient for C-Br activation.

  • Validation Checkpoint (IPC 1): Sample the organic layer for LC-MS.

    • Pass Criteria: Complete consumption of starting material; >95% mono-coupled product mass; absence of di-coupled mass. Do not proceed to Phase 2 if di-coupled product exceeds 5%.

Phase 2: C2-Arylation (High-Temperature Gate)

  • Reagent Recharge: To the same reaction vessel (one-pot) or after intermediate workup, add Arylboronic Acid B (1.5 mmol) and additional K2​CO3​ (2.0 mmol).

  • Catalyst Switch (Optional but Recommended): While Pd(PPh3​)4​ can facilitate C-Br coupling, adding a more sterically demanding catalyst like Pd(dppf)Cl2​ (5 mol%) enhances the oxidative addition into the more challenging C-Br bond.

  • Reaction: Heat the mixture to 90°C for 12 hours. Causality: The elevated temperature provides the necessary kinetic energy to break the stronger C2-Br bond.

  • Validation Checkpoint (IPC 2): TLC (Hexanes/EtOAc) and LC-MS to confirm the disappearance of the mono-coupled intermediate.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Conclusion

Benchmarking data clearly demonstrates that 2-Bromo-4-(difluoromethyl)-6-iodopyridine is vastly superior to symmetric dihalopyridines for sequential cross-coupling applications. By leveraging the inherent bond dissociation energy differences between C-I and C-Br, amplified by the electronic modulation of the −CF2​H group, chemists can achieve >99% regioselectivity at ambient temperatures. This predictability minimizes purification bottlenecks, maximizes yields, and allows for the rapid, modular assembly of complex, drug-like heterocycles.

References

  • Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Highlights the utility of the CF2H group as a bioisostere and its impact on cross-coupling methodologies.

  • National Center for Biotechnology Information (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Details the mechanistic principles governing regioselectivity in dihalopyridines.

  • Scientific Research Publishing (SCIRP). A Facile and Inexpensive Synthesis of 6-Ethynylbipyridine. Demonstrates the practical application of 2-bromo-6-iodopyridine in highly regioselective Sonogashira cross-couplings.

  • Nature Communications. Introduction of the Difluoromethyl group at the meta- or para-Position of Pyridines through Regioselectivity Switch. Discusses the electronic influence and synthesis of difluoromethylated pyridines in modern medicinal chemistry.

Safety & Regulatory Compliance

Safety

2-Bromo-4-(difluoromethyl)-6-iodopyridine proper disposal procedures

The handling and disposal of highly functionalized heterocyclic compounds, such as 2-Bromo-4-(difluoromethyl)-6-iodopyridine , present unique logistical and environmental challenges. As a polyhalogenated pyridine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of highly functionalized heterocyclic compounds, such as 2-Bromo-4-(difluoromethyl)-6-iodopyridine , present unique logistical and environmental challenges. As a polyhalogenated pyridine derivative containing bromine, iodine, and a difluoromethyl group, this compound is highly valued in drug discovery for cross-coupling reactions and the installation of fluorinated pharmacophores. However, its complex halogenation profile demands stringent, causality-driven waste management protocols to prevent environmental persistence and toxic exposure.

The following guide provides a self-validating operational framework for the safe handling, segregation, and disposal of 2-Bromo-4-(difluoromethyl)-6-iodopyridine, ensuring compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

Chemical Profiling & The Causality of Disposal Strategies

To design an effective disposal protocol, we must first understand the mechanistic behavior of the compound during degradation. The presence of three distinct halogens (F, Br, I) on a pyridine core dictates the entire lifecycle of the waste stream.

When polyhalogenated organic wastes are subjected to standard thermal degradation, they risk forming highly corrosive hydrogen halides (HF, HBr, HI) and persistent environmental pollutants, such as halogenated dioxins[1]. Consequently, the EPA restricts the land disposal of such compounds[1]. To ensure the complete cleavage of the highly stable carbon-fluorine and carbon-halogen bonds, the waste must be directed to specialized high-temperature rotary kiln or liquid injection incinerators operating between 820°C and 1,600°C[2].

Furthermore, mixing this compound with non-halogenated waste streams fundamentally alters the regulatory classification of the entire waste bulk, drastically increasing hazardous waste management costs and complicating the incineration scrubbing process[3].

Table 1: Hazard Classification and Disposal Causality

Operational ParameterClassification / ValueMechanistic Causality & Impact
Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to prevent the generation of mixed-toxicity streams[3].
Incineration Requirement 820°C – 1,600°CHigh thermal energy is required to break C-F bonds and prevent the formation of toxic dioxin byproducts[2].
Chemical Incompatibilities Strong oxidizers, strong acidsPyridine derivatives can react exothermically with oxidizers (e.g., nitric acid), risking container rupture or toxic gas release[4].
Drain Disposal Strictly ProhibitedHigh environmental mobility and toxicity; must not enter municipal sewer systems under any circumstances[3].

Operational Protocols: Waste Segregation and Storage

In a laboratory setting, 2-Bromo-4-(difluoromethyl)-6-iodopyridine is typically handled in solution (e.g., dissolved in dichloromethane or tetrahydrofuran) during synthesis. The following step-by-step methodology ensures a self-validating chain of custody from generation to disposal.

Step 1: Primary Segregation Isolate all reaction mother liquors, washings, and contaminated solvents containing 2-Bromo-4-(difluoromethyl)-6-iodopyridine into a dedicated "Halogenated Waste" stream. Never commingle this with non-halogenated solvents (e.g., pure ethanol or acetone)[5].

Step 2: Containment and Material Compatibility Transfer the waste into a sealable, airtight container compatible with halogenated organics, such as a high-density polyethylene (HDPE) carboy or a PTFE-lined drum. The container must remain tightly closed at all times unless actively receiving waste to prevent the volatilization of toxic vapors[6].

Step 3: Immediate Regulatory Labeling Attach a completed EPA-compliant "Hazardous Waste" tag the moment the first drop of waste enters the container[7]. Crucially, explicitly list the chemical name and note the presence of Fluorine, Bromine, and Iodine. This provides the downstream disposal facility with the exact elemental data needed to calibrate their alkaline scrubbers for neutralizing HF, HBr, and HI gases during incineration.

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA within the laboratory. The SAA must feature secondary containment (e.g., spill trays) to capture potential leaks and must be physically segregated from incompatible chemicals, particularly strong acids and oxidizers[8].

Emergency Spill Response and Decontamination Methodology

A spill of 2-Bromo-4-(difluoromethyl)-6-iodopyridine (either as a pure solid or a concentrated solution) requires immediate, structured intervention to prevent dermal exposure and environmental release.

  • Evacuation and PPE Verification: Immediately evacuate personnel without appropriate training or Personal Protective Equipment (PPE). Responders must don chemical safety goggles, a fully-buttoned lab coat, and high-resistance gloves (butyl rubber or PVA are recommended; standard nitrile gloves often provide insufficient breakthrough times for concentrated pyridine derivatives)[8].

  • Source Control: Eliminate all sources of ignition, as the solvent vehicle carrying the compound is likely flammable[4]. Ensure the laboratory fume hood is operating at maximum exhaust.

  • Inert Absorption: Do not use water to flush the spill, as this will spread the contamination[9]. Instead, cover the spill with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or dry sand[4].

  • Residue Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty, sealable bag or a dedicated solid waste container.

  • Final Decontamination: Wipe the affected area with a compatible solvent (e.g., a small amount of damp paper towel), and place all used cleanup materials, including compromised PPE, into the hazardous waste container. Tag the container specifically as "Spill Cleanup: Halogenated Pyridine Waste"[7].

Waste Routing and Disposal Workflow

To visualize the logistical decision-making process for managing this specific chemical waste, follow the workflow diagram below.

G Start Generate 2-Bromo-4-(difluoromethyl) -6-iodopyridine Waste State Determine Waste State Start->State Solid Solid Residue / Contaminated PPE State->Solid Liquid Liquid Solution / Reaction Mother Liquor State->Liquid Container Seal in Compatible Container (e.g., HDPE) Solid->Container Halogenated Segregate as Halogenated Organic Waste Liquid->Halogenated NonHalogenated DO NOT MIX with Non-Halogenated Waste Liquid->NonHalogenated Halogenated->Container Label Attach EPA Hazardous Waste Label Container->Label Incinerate High-Temp Rotary Kiln Incineration (820°C - 1600°C) Label->Incinerate

Workflow for the segregation and disposal of polyhalogenated pyridine waste.

References

  • Washington State University Environmental Health & Safety. "Pyridine derivatives chemical disposal procedures." WSU.edu. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." HazardousWasteExperts.com. Available at:[Link]

  • Environmental Protection Agency / P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2InfoHouse.org. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Production, Import, Use, and Disposal of Pyridine." CDC.gov. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine." NJ.gov. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple.edu. Available at: [Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at:[Link]

Sources

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